molecular formula C8H14Br2O2 B1368345 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane CAS No. 43153-20-4

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Cat. No.: B1368345
CAS No.: 43153-20-4
M. Wt: 302 g/mol
InChI Key: CEWDAROJZGKUGQ-UHFFFAOYSA-N
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Description

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C8H14Br2O2 and its molecular weight is 302 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDAROJZGKUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CBr)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561429
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43153-20-4
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

safety and hazards of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Foreword for the Modern Researcher

In the fast-paced environment of scientific discovery, a deep understanding of the chemical reagents we employ is paramount. This compound is a versatile building block in organic synthesis, valued for its dual bromomethyl functional groups which allow for a variety of chemical transformations.[1] However, its utility is matched by a significant hazard profile that demands respect and careful management. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide you, the research scientist and drug development professional, with a nuanced understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols. Our goal is to empower you to work safely and effectively, fostering a culture of proactive risk management within your laboratory.

Chemical and Physical Identity: The Foundation of Hazard Assessment

A thorough understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a dioxane derivative with the molecular formula C₈H₁₄Br₂O₂.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 43153-20-4[2]
Molecular Formula C₈H₁₄Br₂O₂[1][2]
Molecular Weight ~302.01 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Melting Point 61-62 °C[1]
Solubility Freely soluble in acetone and methanol[1]

The presence of two bromomethyl groups is a key structural feature that dictates its reactivity and, consequently, its toxicological profile.[1] These alkyl halide moieties are known to be reactive, a characteristic that makes this compound a useful synthetic intermediate but also a potential source of hazard.[1]

Comprehensive Hazard Profile

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A summary of its GHS classification is provided below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1A / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects

(Data sourced from multiple safety data sheets and chemical databases. Note the discrepancy in skin corrosion/irritation classification, which will be addressed below.)[2][3]

Toxicological Deep Dive
  • Skin Corrosion and Irritation : There is some discrepancy in the classification of this compound, with some sources listing it as causing "severe skin burns" (Category 1A) and others as "skin irritation" (Category 2).[2][3] This ambiguity underscores a critical principle of chemical safety: always err on the side of caution. Given that alkyl halides can be potent irritants and the presence of two such groups on the molecule, it is prudent to treat this compound as capable of causing severe skin damage upon contact.[1] Always wear appropriate chemical-resistant gloves and a lab coat to prevent any skin exposure.

  • Serious Eye Damage : The classification of "Causes serious eye damage" (Category 1) is consistent across sources and is a significant concern.[2][3] The corrosive nature of this chemical means that even brief contact with the eyes can lead to irreversible damage, including blindness.[3] The use of chemical splash goggles is mandatory when handling this substance.

  • Respiratory Irritation : Inhalation of dusts or vapors may cause respiratory irritation.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Long-Term Health Effects : The toxicological properties of this compound have not been fully investigated.[3] However, it is structurally related to 2,2-Bis(bromomethyl)propane-1,3-diol, a compound classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[4] Animal studies on this related compound showed an increased incidence of tumors in various organs in both rats and mice.[4] While this does not definitively classify our target compound as a carcinogen, it raises a significant red flag and reinforces the need for stringent exposure controls.

Environmental Hazards

This compound is classified as very toxic to aquatic life with long-lasting effects.[3] This means that releases into the environment can have a severe and persistent impact on aquatic ecosystems. It is imperative that this chemical and its waste are managed in a way that prevents any release into drains or waterways.[3][5]

Physicochemical Hazards

While not classified as flammable, this compound may decompose upon heating or combustion to produce toxic and corrosive fumes, including hydrogen bromide.[6] Therefore, it should be stored away from heat and open flames.

A Proactive Approach to Risk Assessment

A systematic risk assessment is crucial before any work with this compound begins. This involves identifying the hazards, evaluating the risks of your specific experimental procedures, and implementing appropriate control measures.

Risk Assessment Workflow

The following diagram illustrates a standard workflow for conducting a risk assessment in a laboratory setting.

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards (Chemical, Procedural) B Evaluate Risks (Likelihood & Severity) A->B Analyze C Implement Controls (Hierarchy of Controls) B->C Mitigate D Review & Refine (Is the risk acceptable?) C->D Verify D->B No E Proceed with Experiment D->E Yes

Caption: A workflow for conducting a laboratory risk assessment.

Common Laboratory Exposure Scenarios

Consider the potential for exposure during routine laboratory tasks:

  • Weighing and Dispensing : Potential for generating dust or aerosols, leading to inhalation or skin contact.

  • Reaction Setup and Workup : Risk of splashes during liquid transfers, and potential for vapor release, especially if heated.

  • Purification (e.g., Chromatography) : Increased risk of skin contact and inhalation due to the larger surface areas and open systems involved.

  • Spills and Waste Disposal : Potential for significant exposure if not managed correctly.

Implementing a Hierarchy of Controls

The most effective way to manage risk is to follow the hierarchy of controls, which prioritizes the most effective measures.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls for managing laboratory hazards.

  • Elimination/Substitution : If possible, consider if a less hazardous chemical can be used to achieve the same synthetic outcome.

  • Engineering Controls : These are the primary means of controlling exposure.

    • Chemical Fume Hood : All manipulations of this compound should be performed inside a certified chemical fume hood.

    • Ventilation : Ensure adequate general laboratory ventilation.

  • Administrative Controls :

    • Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for all procedures involving this chemical.

    • Training : Ensure all personnel are trained on the hazards and safe handling procedures.

    • Restricted Access : Designate specific areas for working with this compound.

  • Personal Protective Equipment (PPE) : This is the last line of defense.

    • Eye Protection : Chemical splash goggles are mandatory.

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Always inspect gloves before use and change them frequently.

    • Body Protection : A lab coat should be worn at all times. Consider a chemically resistant apron for larger-scale work.

Emergency Response Protocols

Even with the best precautions, accidents can happen. Being prepared is essential.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Management Protocol

For a small spill (inside a fume hood):

  • Alert others in the immediate area.

  • Contain the spill with an absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill (outside a fume hood):

  • Evacuate the immediate area.

  • Alert your institution's emergency response team.

  • Prevent the spill from entering drains.

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Management and Decontamination

Proper disposal is a legal and ethical requirement to protect both human health and the environment.

  • Waste Segregation : All waste contaminated with this compound, including unused product, reaction residues, and contaminated lab supplies (gloves, paper towels, etc.), must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal : The waste must be disposed of through an approved hazardous waste disposal facility.[3] Do not pour this chemical down the drain.

  • Decontamination : Glassware and equipment should be thoroughly rinsed with a suitable organic solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste. Following the solvent rinse, wash the glassware with soap and water.

Conclusion: Fostering a Culture of Safety

This compound is a valuable reagent with a significant hazard profile. By understanding its chemical properties, appreciating its toxicological risks, and rigorously applying the principles of risk assessment and the hierarchy of controls, researchers can handle this compound safely and effectively. The information presented in this guide should be a starting point for developing robust, lab-specific safety protocols. Ultimately, a proactive and informed approach to chemical safety is not a barrier to scientific progress but a cornerstone of responsible and high-quality research.

References

  • National Center for Biotechnology Information. (1998). 2,2-Bis(bromomethyl)propane-1,3-diol. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. [Link]

  • PubChem. This compound. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). 1,3-Dioxane, 5-bromo-5-nitro-: Human health tier II assessment. [Link]

  • Khafizov, N. T., et al. (2020). Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. Russian Journal of General Chemistry, 90(3), 485-491. [Link]

  • Minnesota Department of Health. (2013). Toxicological Summary for 1,4-Dioxane. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. [Link]

  • PrepChem.com. Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. [Link]

  • Interstate Technology & Regulatory Council (ITRC). (2021). Toxicity and Risk Assessment. In 1,4-Dioxane. [Link]

Sources

Harnessing the Ephemeral: A Guide to Palladium Intermediates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Heart of Modern Synthesis

In the intricate world of pharmaceutical development, the journey from a simple starting material to a complex Active Pharmaceutical Ingredient (API) is paved with a series of molecular transformations. At the core of this journey are chemical intermediates—transient species that act as stepping stones in multi-step syntheses.[1] These intermediates are the linchpins that enable the gradual and precise construction of complex molecular architectures required for effective drugs.[2][][4][5] Their quality, reactivity, and the efficiency of their formation directly impact the overall success of a drug development program, influencing everything from yield and purity to cost and scalability.[1]

Among the most powerful tools for constructing the carbon-carbon bonds that form the backbone of many modern drugs is the Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning methodology provides a robust and versatile means of linking aromatic ring structures, a common motif in pharmaceuticals.[6][7] The true elegance and power of this reaction, however, lie not just in its inputs and outputs, but in the carefully orchestrated dance of palladium intermediates that occurs within the catalytic cycle.

This guide moves beyond a simple recitation of the reaction steps. As application scientists, we understand that true mastery comes from comprehending the causality behind the process. We will dissect the Suzuki-Miyaura reaction from the perspective of its most critical components: the ephemeral palladium intermediates. By understanding how to generate, stabilize, and influence these transient species, researchers can unlock the full potential of this reaction, troubleshoot challenges, and rationally design more efficient and robust synthetic routes.

The Catalytic Cycle: An Orchestrated Pathway

The Suzuki-Miyaura reaction is a catalytic process that cycles a small amount of a palladium catalyst through various oxidation states and coordination environments. The generally accepted mechanism involves three fundamental stages: Oxidative Addition , Transmetalation , and Reductive Elimination .[6][8] Each stage involves a distinct palladium intermediate whose structure and reactivity are paramount to the cycle's progression. The failure of any single step to proceed efficiently can halt the entire process.

Suzuki_Cycle_Overview cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (R-X) Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (R'-B(OR)2 + Base) Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination (R-R') R-R' Coupled Product (Ar-Ar') R-X Organohalide (Ar-X) R'-B Organoboron Reagent (Ar'-B(OR)2) Base Base

Caption: High-level overview of the Suzuki-Miyaura catalytic cycle.

Part 1: The Genesis - Oxidative Addition and the Ar-Pd(II)-X Intermediate

The catalytic cycle begins with the active catalyst, a coordinatively unsaturated Palladium(0) species, typically bearing phosphine ligands (Pd(0)L₂). This highly reactive species initiates the cycle by inserting itself into the carbon-halide bond of the organohalide (R-X). This critical step is known as oxidative addition.

Mechanism: The Pd(0) center donates electron density into the σ* antibonding orbital of the R-X bond, leading to bond cleavage. The result is a new, more stable square planar Palladium(II) intermediate, [Ar-Pd(II)(L)₂-X].[8] In this process, the palladium center is "oxidized" from the 0 to the +2 oxidation state.

Causality and Experimental Control: This step is frequently the rate-determining step of the entire cycle.[8] The choice of the halide is therefore critical. The reaction rate follows the trend of bond strength: I > OTf > Br >> Cl .[8] Aryl iodides are highly reactive but can be expensive, while aryl chlorides are cost-effective but often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition. These specialized ligands (e.g., SPhos, XPhos) increase the electron density on the palladium center, making it a better nucleophile and accelerating its attack on the aryl halide.

Oxidative_Addition pd0 Pd(0)L₂ intermediate [Ar-Pd(II)(L)₂-X] pd0->intermediate Oxidative Addition ar_x Ar-X ar_x->intermediate caption Formation of the Pd(II) intermediate.

Caption: The oxidative addition of an aryl halide to the Pd(0) catalyst.

Part 2: The Exchange - Transmetalation and the Ar-Pd(II)-Ar' Intermediate

Once the first C-Pd bond is formed, the next crucial step is to introduce the second organic partner. This is the role of transmetalation, where the organic moiety from the organoboron reagent is transferred to the palladium center.

Mechanism and the Critical Role of the Base: Organoboronic acids are generally unreactive towards the [Ar-Pd(II)(L)₂-X] intermediate. The reaction requires activation by a base.[9] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex, [Ar'-B(OH)₃]⁻.[9] This negatively charged boronate is now competent to engage in ligand exchange at the palladium center. The halide or triflate is displaced, and the second organic group is transferred to palladium, yielding the key di-organopalladium(II) intermediate, [Ar-Pd(II)(L)₂-Ar'].

Trustworthiness Through Self-Validation: The choice of base and solvent system is a self-validating system. An inappropriate choice will lead to poor or no conversion. For instance, using a strong base like NaOH with a substrate containing a base-labile ester group would lead to saponification, a competing side reaction. The success of the transmetalation step is validated by monitoring the consumption of the boronic acid and the [Ar-Pd(II)(L)₂-X] intermediate, which can be tracked using techniques like LC-MS. The integrity of the protocol is confirmed when the desired product forms without significant degradation of the starting materials or product.

Transmetalation cluster_activation Boronic Acid Activation cluster_exchange Ligand Exchange boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Ate Complex) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate pd_inter2 [Ar-Pd(II)(L)₂-Ar'] boronate->pd_inter2 pd_inter1 [Ar-Pd(II)(L)₂-X] pd_inter1->pd_inter2 Transmetalation caption Activation of the boron reagent and subsequent transmetalation.

Caption: Base-mediated activation and transmetalation step.

Part 3: The Payoff - Reductive Elimination and Catalyst Regeneration

The final step of the cycle is both the productive and regenerative step. The two organic fragments, now held in proximity on the [Ar-Pd(II)(L)₂-Ar'] intermediate, couple to form the desired C-C bond.

Mechanism: This concerted step involves the simultaneous formation of the Ar-Ar' bond and the reduction of the palladium center from +2 back to 0. The newly formed product dissociates, and the regenerated Pd(0)L₂ catalyst is free to re-enter the catalytic cycle. For this step to occur efficiently, the two organic groups typically need to be positioned cis to each other on the square planar palladium complex.

Causality and Ligand Effects: The rate of reductive elimination is highly sensitive to the steric and electronic nature of the ligands. Bulky phosphine ligands, which create steric crowding around the palladium center, can promote reductive elimination by relieving this strain. This is a prime example of causality in action: the choice of a bulky ligand during the methods development phase is a deliberate strategy to accelerate the final, product-forming step of the cycle.

Field-Proven Methodology: A Self-Validating Protocol

The following protocol describes a general procedure for a Suzuki-Miyaura coupling. The success of this protocol relies on the exclusion of oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Phenylbiphenyl

  • Reagent Preparation & Inerting:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl (1.17 g, 5.0 mmol, 1.0 equiv), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 5 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition & Reaction:

    • Using a syringe, add degassed solvents: Toluene (20 mL) and Water (5 mL). The biphasic system is common and often beneficial.

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4 hours.

  • Reaction Monitoring (Self-Validation):

    • After 4 hours, take a small aliquot from the organic layer via syringe.

    • Spot the aliquot on a TLC plate and elute with a hexane/ethyl acetate mixture (e.g., 9:1).

    • Visualize under UV light. The disappearance of the 4-bromobiphenyl spot (starting material) and the appearance of a new, higher Rf spot indicates product formation and validates that the catalytic cycle is functioning.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude solid by flash column chromatography on silica gel (eluting with hexane) to yield pure 4-phenylbiphenyl.

Workflow_Suzuki A 1. Combine Solids (Aryl Halide, Boronic Acid, Base, Pd Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (e.g., Toluene/Water) B->C D 4. Heat Reaction (e.g., 90 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E E->D Continue heating if incomplete F 6. Quench & Work-up (Extraction) E->F If complete G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.

Data Presentation: Impact of Reaction Parameters

The choice of each component can dramatically affect the outcome. The following table summarizes expected outcomes based on variations in a model reaction, providing a clear guide for optimization.

EntryAryl HalideBaseLigandTemperature (°C)Expected Yield (%)Rationale
1Aryl IodideK₂CO₃PPh₃80>95%Highly reactive halide allows for mild conditions.
2Aryl BromideK₂CO₃PPh₃9085-95%Requires slightly more forcing conditions than the iodide.
3Aryl ChlorideK₃PO₄SPhos110>90%Unreactive halide requires a strong base and a specialized, electron-rich ligand.
4Aryl BromideNaHCO₃PPh₃90<20%Weak base is insufficient to form the boronate "ate" complex efficiently, stalling transmetalation.

Conclusion

The Suzuki-Miyaura coupling is more than just a reaction; it is a dynamic catalytic system governed by the formation and consumption of transient palladium intermediates. For the research scientist, viewing the reaction through this mechanistic lens transforms the process from a "black box" into a tunable, rational system. By understanding the causality—how ligands influence oxidative addition and reductive elimination, how the base choice dictates the efficiency of transmetalation, and how solvent and temperature affect the stability of the intermediates—we gain ultimate control. This deep, mechanistic knowledge is the foundation of robust, reproducible, and scalable chemistry, enabling the rapid and efficient synthesis of the novel molecules that drive modern drug discovery.

References

  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • INTERSURFCHEM. Chemical Intermediates in Pharmaceuticals. (2025-04-27). INTERSURFCHEM. [Link]

  • Reachem. The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production. (2024-02-09). Reachem. [Link]

  • Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd. [Link]

  • Thomas, S. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

Sources

Navigating the Chemical Landscape of 1,3-Dioxane Derivatives: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the multifaceted world of 1,3-dioxane derivatives, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. From fundamental structural and stereochemical principles to advanced synthetic methodologies and therapeutic applications, this document provides a comprehensive overview of this versatile heterocyclic scaffold.

Introduction: The Enduring Relevance of the 1,3-Dioxane Moiety

The 1,3-dioxane scaffold, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone in modern organic chemistry.[1] Its prevalence stems from a unique combination of conformational rigidity and chemical stability, making it an invaluable component in a wide array of chemical endeavors.[2] While traditionally recognized for its role as a protecting group for carbonyls and 1,3-diols, the applications of 1,3-dioxane derivatives have expanded significantly, finding utility as chiral auxiliaries, key intermediates in natural product synthesis, and, most notably, as core structures in medicinally active compounds.[2][3]

This guide will traverse the critical aspects of 1,3-dioxane chemistry, beginning with an exploration of its conformational landscape and the governing stereoelectronic effects. We will then delve into the primary synthetic routes, offering detailed protocols for their construction. Finally, the burgeoning role of these derivatives in drug discovery will be highlighted, showcasing their potential to address a range of therapeutic challenges.

The Conformational Architecture: More Than Just a Chair

The stereochemical behavior of 1,3-dioxane derivatives is a subject of extensive study, profoundly influencing their reactivity and biological activity.[2] Much like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain.[2] However, the presence of the two oxygen atoms introduces key differences. The shorter C-O bond length compared to a C-C bond results in a higher energy barrier for the chair-twist conformation.[2]

A critical consequence of this geometry is the pronounced 1,3-diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions.[2] This steric hindrance generally leads to a thermodynamic preference for equatorial substituents at the C2 position.[2]

The Anomeric Effect: A Key Stereoelectronic Influence

A notable exception to the equatorial preference arises in 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial conformation of the alkoxy group.[2] This stereoelectronic phenomenon involves the donation of electron density from an oxygen lone pair into an adjacent anti-periplanar σ* orbital. This interaction is a crucial consideration in the design and synthesis of substituted 1,3-dioxanes.

Probing Conformation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of 1,3-dioxane derivatives. Coupling constants and Nuclear Overhauser Effect (NOE) experiments provide definitive evidence for the axial or equatorial orientation of substituents, allowing for the unambiguous assignment of diastereomers.

Caption: Chair conformation of the 1,3-dioxane ring showing axial and equatorial positions.

Synthetic Strategies: Building the 1,3-Dioxane Core

The construction of the 1,3-dioxane ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

Acetalization: The Classic Approach

The most common method for synthesizing 1,3-dioxanes is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol.[1][4] This reversible reaction is typically driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus.[4]

Key Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the diol. The subsequent intramolecular cyclization and loss of water yield the 1,3-dioxane.

Experimental Protocol: General Procedure for the Synthesis of a 2-Substituted 1,3-Dioxane

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aldehyde or ketone (1.0 equiv) and the 1,3-propanediol (1.1-1.5 equiv) in a suitable solvent (e.g., toluene, benzene).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Purification: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

The Prins Reaction: A Powerful C-C and C-O Bond Forming Cascade

The Prins reaction offers an alternative and powerful route to substituted 1,3-dioxanes. This reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[1][5] The reaction can proceed through various pathways, but under appropriate conditions, it yields 1,3-dioxane derivatives.[6]

Mechanistic Insight: The reaction is initiated by the protonation of the aldehyde, which then undergoes electrophilic addition to the alkene to form a β-hydroxy carbocation intermediate. This intermediate is then trapped by another molecule of the aldehyde, leading to the formation of the 1,3-dioxane ring.

Prins_Reaction cluster_reactants Reactants cluster_intermediates Intermediates Alkene Alkene Carbocation β-Hydroxy Carbocation Alkene->Carbocation + Aldehyde (H+) Aldehyde Aldehyde Aldehyde->Carbocation Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + Aldehyde Product 1,3-Dioxane Hemiacetal->Product Cyclization

Caption: Simplified workflow of the Prins reaction for 1,3-dioxane synthesis.

Applications in Drug Discovery and Medicinal Chemistry: A Scaffold for Bioactivity

The inherent structural features of the 1,3-dioxane ring have made it an attractive scaffold for the design of novel therapeutic agents. The ability to introduce diverse substituents with precise stereochemical control allows for the fine-tuning of pharmacological properties.

Diverse Biological Activities

Derivatives of 1,3-dioxane have demonstrated a broad spectrum of biological activities, including:

  • Antibacterial and Antifungal Properties: Certain 1,3-dioxolane and 1,3-dioxane derivatives have shown significant activity against various bacterial and fungal strains.[7][8]

  • Anticancer Activity: Some derivatives have been investigated for their potential to overcome multidrug resistance in cancer cells, a major hurdle in chemotherapy.[9][10]

  • Neurological Applications: 1,3-Dioxane-based compounds have been designed as ligands for σ₁ and NMDA receptors, which are implicated in pain and neurodegenerative diseases.[11] The stereochemistry and substitution pattern of these molecules can dictate their selectivity for different receptor subtypes.[11]

Structure-Activity Relationship (SAR) Studies

The development of 1,3-dioxane-based drugs relies heavily on understanding the relationship between their structure and biological activity. For instance, systematic modifications of the substituents on the 1,3-dioxane ring have been shown to significantly impact receptor binding affinity and selectivity.[11]

Quantitative Data on Receptor Binding Affinity

Compoundσ₁ Receptor Affinity (Ki, nM)NMDA Receptor (PCP site) Affinity (Ki, nM)
Benzylamine Derivative 119>10,000
Propiophenone Derivative 2a95519
Propiophenone Derivative 2b27>10,000

Data synthesized from Wünsch, B. et al. (2019).[11]

This data clearly illustrates how subtle changes in the chemical structure, such as the nature of the amine substituent, can dramatically shift the biological target of the 1,3-dioxane derivative.

Conclusion: A Versatile Scaffold with a Bright Future

The 1,3-dioxane ring system continues to be a subject of intense research and development. Its predictable conformational behavior, coupled with the availability of robust synthetic methods, ensures its continued importance in organic synthesis. For medicinal chemists and drug development professionals, the 1,3-dioxane scaffold offers a versatile and tunable platform for the design of novel therapeutics with a wide range of potential applications. As our understanding of the intricate interplay between structure, stereochemistry, and biological function deepens, we can expect to see the emergence of new and innovative 1,3-dioxane derivatives with enhanced efficacy and selectivity.

References

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health. Available at: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. Available at: [Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. ACS Publications. Available at: [Link]

  • (PDF) Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. ResearchGate. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate. Available at: [Link]

  • 1,3-Dioxane. Wikipedia. Available at: [Link]

  • Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. Available at: [Link]

  • Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition,1. The Journal of Organic Chemistry. Available at: [Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry. Available at: [Link]

  • An easy student synthesis of a substituted 1,3-dioxane by use of an ion-exchange resin as catalyst: Clean illustration of the Prins reaction. Journal of Chemical Education. Available at: [Link]

  • Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. MDPI. Available at: [Link]

  • (PDF) Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. Available at: [Link]

  • (PDF) Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really. ResearchGate. Available at: [Link]

  • Iodine as a mild and versatile reagent for the synthesis of 1,3-dioxane derivatives via the Prins reaction. ResearchGate. Available at: [Link]

  • Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. PubMed. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. Available at: [Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σ C - X ↔ σ* C - H Interactions, Anomeric Effect What Is Really Important?. Figshare. Available at: [Link]

  • A new intermediate in the Prins reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Methodological & Application

Synthesis of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, a valuable bifunctional building block in organic synthesis. The procedure begins with the acid-catalyzed protection of the diol functionalities of pentaerythritol with acetone to form the intermediate, 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane. This is followed by the subsequent bromination of the diol intermediate using phosphorus tribromide to yield the target compound. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety precautions, and characterization data to ensure reproducible and safe execution in a research setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including polymers, pharmaceuticals, and complex organic scaffolds.[1] Its bifunctional nature, possessing two reactive bromomethyl groups, allows for a wide range of subsequent chemical transformations. The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for the 1,3-diol of the parent pentaerythritol, which can be deprotected under acidic conditions when desired. This application note details a reliable and scalable two-step synthesis of this versatile compound.

Reaction Scheme and Mechanism

The synthesis of this compound is accomplished in two sequential steps:

Step 1: Acetal Formation

The first step involves the acid-catalyzed reaction of pentaerythritol with acetone to form the cyclic acetal, 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product.

Step 2: Bromination

The second step is the conversion of the diol to the corresponding dibromide using phosphorus tribromide (PBr₃). The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction.

Reaction_Scheme cluster_step1 Step 1: Acetal Formation cluster_step2 Step 2: Bromination Pentaerythritol Pentaerythritol Diol_Intermediate 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane Pentaerythritol->Diol_Intermediate H+ Acetone Acetone Acetone->Diol_Intermediate Diol_Intermediate_2 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane Final_Product This compound Diol_Intermediate_2->Final_Product Pyridine PBr3 PBr3 PBr3->Final_Product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Pentaerythritol≥98%Sigma-Aldrich
AcetoneACS Reagent GradeFisher Scientific
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Alfa Aesar
TolueneACS Reagent GradeVWR Chemicals
Sodium bicarbonate (NaHCO₃)ACS Reagent GradeJ.T. Baker
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Acros Organics
Phosphorus tribromide (PBr₃)99%Acros Organics
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent GradeEMD Millipore
Diethyl etherACS Reagent GradeHoneywell
Hydrochloric acid (HCl), concentratedACS Reagent GradeBDH Chemicals
Sodium hydroxide (NaOH)ACS Reagent GradeMacron Fine Chemicals
HexanesACS Reagent GradePharmco-Aaper
Step 1: Synthesis of 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add pentaerythritol (27.2 g, 0.2 mol), acetone (150 mL, 2.0 mol), and p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The acetone serves as both a reactant and the solvent to azeotropically remove the water formed during the reaction. Continue refluxing until no more water collects in the Dean-Stark trap (approximately 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Neutralize the catalyst by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude product from hot toluene to yield 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane as a white crystalline solid.

Step 2: Synthesis of this compound

CAUTION: Phosphorus tribromide is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane (17.6 g, 0.1 mol) in anhydrous pyridine (50 mL) and cool the mixture to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (10.5 mL, 0.11 mol) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice (200 g) with stirring.

  • Workup: Extract the aqueous mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow solid.

  • Purification: Recrystallize the crude solid from hexanes to afford this compound as white crystals.[1]

Characterization

PropertyValue
Molecular FormulaC₈H₁₄Br₂O₂
Molecular Weight302.01 g/mol
AppearanceWhite crystalline solid
Melting Point61-62 °C[1]
¹H NMR (CDCl₃)δ 3.55 (s, 4H, -CH₂Br), 3.85 (s, 4H, -OCH₂-), 1.45 (s, 6H, -C(CH₃)₂)

Safety and Waste Disposal

  • Personal Protective Equipment: Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when performing this synthesis.

  • Phosphorus Tribromide: PBr₃ is highly corrosive and reacts violently with water.[2] It should be handled with extreme care in a fume hood.[3] Any spills should be neutralized with sodium bicarbonate.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reaction due to insufficient water removal.Ensure the Dean-Stark apparatus is functioning correctly and continue refluxing until no more water is collected.
Incomplete bromination in Step 2Insufficient PBr₃ or reaction time.Use a slight excess of PBr₃ and monitor the reaction by TLC until the starting material is consumed.
Product decomposition during workupHydrolysis of the dioxane ring or the bromomethyl groups.Perform the workup quickly and at low temperatures. Ensure all aqueous washes are brief.

Conclusion

The two-step protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can confidently produce this valuable synthetic intermediate for their research endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a key intermediate in organic synthesis, valued for its bifunctional nature which allows for the introduction of a gem-dimethyl-1,3-dioxane protected neopentyl core into various molecular architectures. This protected diol is a versatile building block for the synthesis of complex molecules, including macrocycles, dendrimers, and pharmacologically active compounds. Given its importance, the purity of this reagent is paramount to ensure the success of subsequent synthetic steps.

This guide provides a comprehensive overview of robust purification techniques for this compound, tailored for researchers in academic and industrial settings. The protocols detailed herein are designed to be both effective and reproducible, addressing common impurities encountered during its synthesis.

Understanding the Impurity Profile

The primary synthesis of this compound typically involves the acid-catalyzed acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with acetone[1]. This reaction, while generally efficient, can result in a crude product containing several impurities that may interfere with downstream applications.

Common Impurities:

  • Unreacted 2,2-bis(bromomethyl)-1,3-propanediol: Due to incomplete reaction, the starting diol is a common impurity. Its higher polarity compared to the desired product is a key factor in its separation.

  • Residual Acid Catalyst: Acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, if not completely removed, can lead to the degradation of the dioxane ring over time, as 1,3-dioxanes are known to be labile under acidic conditions[2].

  • Mono-brominated Species and Other By-products: Incomplete bromination of the starting neopentyl glycol derivative can lead to the presence of mono-brominated impurities.

  • Polymeric By-products: Under certain conditions, side reactions can lead to the formation of higher molecular weight oligomers.

A thorough understanding of these potential impurities is crucial for selecting and optimizing the most appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

The purification of this compound can be effectively achieved through two primary techniques: recrystallization and column chromatography . The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids like this compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on solubility data, a mixed solvent system of hexane and ethyl acetate is recommended for the recrystallization of this compound. Hexane acts as the anti-solvent, in which the product is poorly soluble, while ethyl acetate provides the necessary solubility at elevated temperatures.

Experimental Protocol: Recrystallization

  • Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Slowly add hexane to the hot solution until a faint turbidity persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Purity Assessment

Technique Crude Product After Recrystallization
Melting Point Broad range, lower than literature valueSharp, ~73-75 °C
TLC Analysis Multiple spotsSingle major spot
¹H NMR Presence of impurity peaksClean spectrum consistent with the desired product
Column Chromatography: For High-Purity Requirements

For instances where recrystallization does not yield the desired purity or when dealing with complex impurity profiles, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).

Rationale for Method Development: The polarity difference between this compound and its common impurities, particularly the more polar starting diol, allows for efficient separation on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is recommended to achieve optimal separation.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Before performing column chromatography, determine the optimal eluent composition using Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound is generally a good starting point. For this compound, a mixture of hexane:ethyl acetate (9:1 to 4:1 v/v) is a suitable starting point for TLC analysis. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate solution.

  • Column Packing: Prepare a silica gel slurry in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be:

    • 100% Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (until the product elutes)

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (with impurities) Recrystallization Recrystallization (Hexane/Ethyl Acetate) Crude->Recrystallization Primary Method Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column For high purity TLC TLC Analysis Recrystallization->TLC Pure Pure Product (>98%) Recrystallization->Pure Column->TLC Column->Pure TLC->Pure Confirm Purity NMR NMR Spectroscopy MP Melting Point Pure->NMR Pure->MP

Caption: General workflow for the purification of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

The purification of this compound is a critical step in ensuring the success of its subsequent applications in organic synthesis. The choice between recrystallization and column chromatography will be dictated by the initial purity of the crude material and the stringency of the purity requirements for the intended use. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently obtain this valuable building block in high purity, thereby enabling the reliable synthesis of complex molecular targets.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Science of Synthesis. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Log-in to view. (n.d.). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. Retrieved from [Link]

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Application Notes & Protocols: Cationic Ring-Opening Polymerization of Dioxane Derivatives for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Strategic Overview: Why Cationic ROP of Dioxane Derivatives?

The synthesis of biocompatible and biodegradable polymers is a cornerstone of modern drug delivery and tissue engineering. Among the various synthetic strategies, cationic ring-opening polymerization (CROP) of dioxane derivatives, particularly p-dioxanone (PDO), offers a powerful platform for creating advanced poly(ether-ester)s.[1][2] Unlike common aliphatic polyesters, which can be brittle, polydioxanone (PPDO) possesses a unique combination of flexibility, biodegradability, and biocompatibility, stemming from the ether linkages within its backbone.[1] This makes it an exemplary candidate for applications requiring extended strength retention and ductility, such as surgical sutures, tissue scaffolds, and controlled-release drug depots.[1][2][3]

This guide provides a comprehensive overview of the fundamental principles, key experimental considerations, and detailed protocols for the successful CROP of dioxane derivatives. We will delve into the causality behind procedural steps, ensuring a robust understanding that moves beyond simple recitation of instructions to enable true experimental control and innovation.

The Chemical Basis: Mechanism and Key Parameters

Cationic ring-opening polymerization is a chain-growth process driven by the relief of ring strain in cyclic monomers.[4][5] The polymerization proceeds through three distinct phases: initiation, propagation, and termination.[5]

The Mechanism of Action

The core of the process involves an electrophilic attack on the oxygen atom of the dioxane monomer, creating a positively charged (cationic) propagating species.

  • Initiation: The reaction begins when an initiator, typically a Brønsted or Lewis acid, activates the monomer.[6][7] For instance, a protonic acid (H⁺) can protonate the carbonyl oxygen of a dioxanone monomer. This protonation makes the monomer highly susceptible to nucleophilic attack.

  • Propagation: A neutral monomer molecule then acts as a nucleophile, attacking the activated, positively charged ring and causing it to open. This process regenerates the cationic active center at the end of the newly extended polymer chain, allowing for the sequential addition of more monomers.[5][6]

  • Termination: The polymerization process can be concluded when the active cationic center is neutralized, either by a deliberately added terminating agent, impurities (like water), or through side reactions.[5][8]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (H⁺A⁻) M Dioxanone Monomer I->M Activation IM Activated Monomer (Cationic Intermediate) P1 Propagating Chain (Cationic) IM->P1 First Attack M2 Monomer M2->P1 Nucleophilic Attack P2 Extended Chain (n+1) P1->P2 Ring-Opening Pn Active Polymer Chain P2->Pn ... DP Dormant Polymer T Terminating Agent / Impurity (e.g., H₂O) T->Pn Neutralization

Caption: General mechanism of Cationic Ring-Opening Polymerization.

Critical Factors for Success

The success of CROP is highly sensitive to experimental conditions. Understanding these variables is crucial for achieving polymers with desired molecular weights and narrow polydispersity.

  • Monomer Purity: Dioxane monomers must be rigorously purified. The presence of water or other nucleophilic impurities can act as a co-initiator or terminating agent, leading to poor control over the polymerization.[9]

  • Initiator Selection: The choice of initiator dictates the rate and control of the polymerization. Strong Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., SnCl₄, BF₃) are commonly employed.[7][9] Lewis acids often require a co-initiator, such as water or an alcohol, to form the initiating species.[9]

  • Solvent Polarity: The solvent plays a critical role in stabilizing the charged species. Solvents with moderate polarity, such as dichloromethane (DCM) or toluene, are often preferred. Highly polar solvents can interfere with the cationic center.

  • Temperature: Lower temperatures are generally favored to suppress side reactions, such as chain transfer and backbiting, which can broaden the molecular weight distribution and lead to the formation of cyclic oligomers.[8]

Experimental Guide: From Monomer to Polymer

This section provides a practical, step-by-step workflow for the synthesis of polydioxanone.

Workflow Monomer Monomer Purification (e.g., Recrystallization) Setup Glassware Preparation (Flame-dried, N₂ atmosphere) Monomer->Setup Reagents Reagent Preparation (Anhydrous Solvent, Initiator Solution) Setup->Reagents Polymerization Polymerization Reaction (Controlled Temperature) Reagents->Polymerization Termination Reaction Quenching (e.g., Add Methanol) Polymerization->Termination Purification Polymer Purification (Precipitation in Non-solvent) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Standard experimental workflow for CROP of dioxane derivatives.

Protocol 1: Cationic Ring-Opening Polymerization of p-Dioxanone (PDO)

Objective: To synthesize polydioxanone (PPDO) with a target molecular weight by controlling the monomer-to-initiator ratio.

Materials:

  • p-Dioxanone (PDO) monomer

  • Trifluoromethanesulfonic acid (TfOH, Triflic acid) - Initiator

  • Dichloromethane (DCM), anhydrous - Solvent

  • Methanol, anhydrous - Terminating agent

  • Hexane or Diethyl Ether, cold - Non-solvent for precipitation

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Causality Check: Why these reagents?

  • p-Dioxanone: The monomer unit. Its purity is paramount. Commercial PDO should be recrystallized from ethyl acetate and dried under vacuum before use.

  • Triflic Acid (TfOH): A very strong protonic acid that serves as a highly efficient initiator for CROP. Its low nucleophilicity minimizes side reactions.

  • Anhydrous DCM: A suitable solvent that dissolves both the monomer and polymer while being relatively inert. Strict anhydrous conditions prevent premature termination by water.

  • Methanol: A nucleophile that effectively quenches the reaction by neutralizing the cationic propagating centers.

Procedure:

  • Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and backfill with dry nitrogen or argon. This process is critical to remove adsorbed water from the glassware surface.

  • Monomer Dissolution: In the inert atmosphere of a glovebox or via Schlenk techniques, add the purified PDO monomer (e.g., 2.0 g, 19.6 mmol) to the flask. Add anhydrous DCM (e.g., 10 mL) via syringe to dissolve the monomer.

  • Initiator Stock Solution: Prepare a stock solution of TfOH in anhydrous DCM (e.g., 0.1 M). This allows for accurate dispensing of the small quantities of initiator required.

  • Initiation: Cool the monomer solution to 0 °C in an ice bath. Using a syringe, rapidly inject the calculated amount of TfOH initiator solution. The monomer-to-initiator ([M]/[I]) ratio determines the theoretical degree of polymerization. (See Table 1).

  • Polymerization: Allow the reaction to stir at the controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by observing the increase in viscosity of the solution. Reaction times can vary from 1 to 24 hours.

  • Termination: To quench the polymerization, add a small amount of anhydrous methanol (e.g., 1 mL) to the reaction mixture and stir for 15 minutes.

  • Purification: Slowly pour the viscous polymer solution into a beaker of cold, stirring non-solvent (e.g., 200 mL of hexane or diethyl ether). The polymer will precipitate as a white solid.

  • Isolation and Drying: Decant the solvent and wash the polymer precipitate with fresh non-solvent. Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Table 1: Example Polymerization Parameters and Expected Outcomes

[M]/[I] RatioMonomer (g)Initiator (TfOH, 0.1M)Reaction Time (h)Expected Mn ( g/mol )Expected Dispersity (Đ)
50:12.03.92 mL4~5,1001.1 - 1.3
100:12.01.96 mL8~10,2001.1 - 1.4
200:12.00.98 mL16~20,4001.2 - 1.5
Note: Expected Mn is calculated as ([M]/[I]) × (Monomer MW). Actual values obtained from GPC may vary.

Validation and Characterization: Confirming Success

A successful polymerization must be validated through rigorous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the resulting polymer.[10][11]

  • ¹H NMR: In a typical spectrum of PPDO (in CDCl₃), the disappearance of the monomer peaks and the appearance of broad polymer peaks are key indicators. The characteristic peaks for the PPDO repeating unit are found at approximately δ 4.3 ppm (-O-CH₂-C(O)-) and δ 3.8 ppm (-CH₂-O-CH₂-).

  • End-Group Analysis: High-resolution NMR can sometimes be used to identify polymer end-groups, allowing for an estimation of the number-average molecular weight (Mn), which can be compared to GPC data.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ = Mw/Mn) of the polymer.[12][13]

  • Self-Validation: A successful, controlled polymerization will yield a GPC chromatogram with a monomodal, symmetrical peak. The dispersity (Đ) value should be low (typically < 1.5), indicating that the polymer chains are of similar length.[14] The presence of shoulders or multiple peaks could indicate side reactions or impurities.[8]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • PPDO Properties: For PPDO, typical values are a Tg of approximately -10 °C and a Tm around 115 °C.[2][15] These values are critical for understanding the material's physical state and processing conditions for device fabrication.[12]

Applications in Drug Development and Medicine

The unique properties of polydioxanones make them highly valuable for biomedical applications.

  • Sutures and Surgical Devices: The flexibility and slow, predictable degradation profile of PPDO (complete mass loss in 6-9 months) make it ideal for absorbable sutures, clips, and bone pins.[2][16]

  • Tissue Engineering: PPDO can be fabricated into porous scaffolds for regenerating tissues like arteries, nerves, and bone.[3][15] Its mechanical properties can be tuned by copolymerization with other monomers like lactide or glycolide.

  • Drug Delivery: The polymer can be formulated into nanoparticles, micelles, or nanofibers to act as a carrier for the controlled release of therapeutic agents.[3] The degradation of the polymer matrix allows for sustained drug release over extended periods.

By mastering the principles and protocols outlined in this guide, researchers can reliably synthesize high-quality dioxane-based polymers, unlocking their vast potential for creating the next generation of medical devices and therapeutic systems.

References

  • Uyanik, M., Aksoy, E. A., & Ertas, Y. (2022). Synthesis and Characterization of a Polydioxanone-Coated Dipeptide-Functionalized Magnetic γ-Fe2O3 Nanoparticles-Modified PES Membrane and Its Biological Applications. MDPI. [Link]

  • LibreTexts Chemistry. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]

  • TMP Chem. (2023). Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. [Link]

  • Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University. [Link]

  • Chemistry For Everyone. (2023). What Is Cationic Ring-Opening Polymerization?. YouTube. [Link]

  • Tsuchiya, T., & Kise, H. (1998). Cationic ring-opening polymerization of lactones onto chemically modified single layer graphene oxide. ResearchGate. [Link]

  • Penczek, S., & Pretula, J. (2010). Cationic Ring-Opening Polymerization of Cyclic Ethers. ResearchGate. [Link]

  • Li, S., & Vert, M. (2003). Poly(p-dioxanone) and its copolymers. ResearchGate. [Link]

  • Deng, K., et al. (2012). Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate. [Link]

  • Lecomte, P., et al. (2012). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ResearchGate. [Link]

  • Uyanik, M., Aksoy, E. A., & Ertas, Y. (2022). Synthesis and Characterization of a Polydioxanone-Coated Dipeptide-Functionalized Magnetic γ-Fe2O3 Nanoparticles-Modified PES Membrane and Its Biological Applications. ResearchGate. [Link]

  • Svoboda, R., et al. (2022). The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions. PubMed Central. [Link]

  • Gunatillake, P., & Adhikari, R. (2003). Biomedical Applications of Biodegradable Polymers. PubMed Central. [Link]

  • Wikipedia. (n.d.). Cationic polymerization. Wikipedia. [Link]

  • Zhang, Y., et al. (2022). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au. [Link]

  • Poly-Med. (2020). Bioabsorbable Polymers: PGLA and PolyDioxanone (PDO) as Workhorse Materials for Device Development. Poly-Med, Inc.[Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Boland, E. D., et al. (2004). Polydioxanone-based Materials for Tissue Engineering and Cell/Drug Delivery Applications. ResearchGate. [Link]

  • De-la-Torre, P. F., et al. (2018). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. National Institutes of Health. [Link]

  • Patsnap. (2023). NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on Bromomethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nucleophilic substitution reactions involving bromomethyl groups. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during nucleophilic substitution on bromomethyl substrates.

Question: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?

Answer:

Low or no conversion is a common issue that can often be traced back to one of several key factors. Let's break down the potential causes and solutions.

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to displace the bromide under your current conditions. Strong nucleophiles are crucial for efficient SN2 reactions.[1]

    • Causality: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. A weak nucleophile results in a sluggish or non-existent reaction.

    • Solution:

      • If possible, switch to a stronger, often anionic, nucleophile (e.g., use NaCN instead of HCN).

      • Ensure your nucleophile is fully dissolved and available. Using a polar aprotic solvent like DMSO or DMF can enhance the reactivity of anionic nucleophiles.[1][2]

  • Poor Leaving Group Activation: While bromide is a good leaving group, its departure is the crux of the reaction.[3][4]

    • Causality: The carbon-bromine bond must be broken. For this to happen efficiently, the leaving group must be stable on its own.[5] The stability of the leaving group is related to the pKa of its conjugate acid; good leaving groups are the conjugate bases of strong acids.[6]

    • Solution: Although you are "stuck" with bromide, you can facilitate its departure. In some cases, adding a silver salt (like AgNO₃ or AgBF₄) can coordinate to the bromine, making it an even better leaving group and promoting an SN1 pathway by precipitating the silver halide.

  • Steric Hindrance: The structure of your substrate can physically block the nucleophile from attacking the electrophilic carbon.

    • Causality: SN2 reactions rely on a "backside attack" where the nucleophile approaches the carbon from the side opposite the leaving group. Bulky groups on the substrate can hinder this approach, dramatically slowing the reaction.[7][8][9]

    • Solution: If your substrate is secondary or highly substituted, an SN2 reaction may be inherently slow.[1] You may need to switch to conditions that favor an SN1 mechanism (polar protic solvent, lower concentration of a weaker nucleophile), if the resulting carbocation is stable (e.g., benzylic).

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing or destabilizing reactants and transition states.

    • Causality: Polar aprotic solvents (DMF, DMSO, acetone) are ideal for SN2 reactions because they solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[1][2] In contrast, polar protic solvents (water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that blunts its reactivity.[1]

    • Solution: For SN2 reactions, switch to a polar aprotic solvent. If an SN1 reaction is desired, a polar protic solvent is the correct choice as it will stabilize the carbocation intermediate.[10]

Question: My reaction is messy, producing multiple spots on my TLC plate. What are the likely side reactions?

Answer:

A complex product mixture indicates that competing reaction pathways are occurring. The bromomethyl group is a potent alkylating agent, which can lead to several unwanted outcomes.[11]

  • Elimination (E2 Pathway): This is a major competing pathway, especially with strong, sterically hindered bases.[11]

    • Causality: Instead of attacking the carbon (substitution), the reagent acts as a base, abstracting a proton from an adjacent carbon, leading to the formation of a double bond. Higher temperatures thermodynamically favor elimination over substitution.[12][13]

    • Solution:

      • Use a less hindered, more nucleophilic, and less basic reagent if possible.

      • Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions and are favored at lower temperatures.[11][12]

  • Over-alkylation: Your product may still be nucleophilic and can react with remaining starting material.

    • Causality: This is common when using nucleophiles like amines or thiols. The initial product (a secondary amine or a sulfide) can be more nucleophilic than the starting nucleophile.

    • Solution:

      • Use a large excess of the initial nucleophile to increase the probability that the bromomethyl starting material will react with it rather than the product.

      • Slowly add the bromomethyl compound to a solution of the nucleophile to maintain a low concentration of the electrophile.

  • Reaction with Solvent: Nucleophilic solvents can compete with your intended nucleophile.

    • Causality: Solvents like water, alcohols, or even amines can act as nucleophiles, leading to the formation of alcohol or ether byproducts.[11] This is particularly problematic in SN1 reactions (solvolysis).

    • Solution: Use a non-nucleophilic (aprotic) solvent and ensure your reagents and glassware are dry.

  • Friedel-Crafts Type Reactions: For bromomethylarenes, the molecule can alkylate another aromatic ring.

    • Causality: This can happen intermolecularly (between two substrate molecules) or intramolecularly, especially in the presence of Lewis acids.[11]

    • Solution: Avoid Lewis acidic conditions if possible. Run the reaction at a lower temperature to minimize this side reaction.

Frequently Asked Questions (FAQs)

Question: How do I choose between an SN1 and SN2 pathway for my bromomethyl substrate?

Answer:

The choice between SN1 and SN2 is primarily governed by the structure of the substrate, the nucleophile, and the solvent.[14] Bromomethyl groups are typically on primary or benzylic carbons.

  • Primary Alkyl Bromides (R-CH₂-Br): These substrates strongly favor the SN2 pathway . The carbon is sterically accessible, and the primary carbocation that would be formed in an SN1 reaction is highly unstable.

  • Benzylic Bromides (Ar-CH₂-Br): This is a more nuanced case.

    • They are primary halides, so they are unhindered and react readily via the SN2 pathway .

    • However, they can also react via the SN1 pathway because the resulting benzylic carbocation is resonance-stabilized.[14][15]

    • The deciding factor is the reaction conditions. To favor SN2, use a strong nucleophile in a polar aprotic solvent.[2] To favor SN1, use a weak nucleophile in a polar protic solvent.[2]

The following decision tree can guide your choice:

G sub Substrate Type? sn2 Favors SN2 sub->sn2 Primary (non-benzylic) sn1 Favors SN1 sub->sn1 Tertiary both SN1 or SN2 Possible (Check Conditions) sub->both Benzylic nuc_solv Nucleophile & Solvent? nuc_solv->sn2 Strong Nucleophile Polar Aprotic Solvent nuc_solv->sn1 Weak Nucleophile Polar Protic Solvent both->nuc_solv

Caption: Decision tree for selecting SN1 vs. SN2 pathway.

Question: What is the optimal temperature for my reaction?

Answer:

Temperature is a critical parameter that influences both reaction rate and selectivity.

  • For SN2 reactions: These are generally favored at lower to moderate temperatures (e.g., 0 °C to room temperature). Increasing the temperature will increase the rate of substitution, but it will also disproportionately increase the rate of the competing E2 elimination reaction.[11] If elimination is a problem, lowering the temperature is a key strategy.[11]

  • For SN1 reactions: These reactions often have a higher activation energy due to the initial bond-breaking step. They may require gentle heating to proceed at a reasonable rate. However, as with SN2, higher temperatures will also favor the competing E1 reaction.[12][13]

In practice, a good starting point is room temperature. Monitor the reaction by TLC. If it is too slow, you can gently warm the mixture (e.g., to 40-50 °C). If you observe the formation of elimination byproducts, the temperature is likely too high.

Question: When should I consider using a catalyst?

Answer:

Catalysis can be a powerful tool, particularly when dealing with solubility issues or unreactive partners.

  • Phase-Transfer Catalysis (PTC): This is extremely useful when your nucleophile is an inorganic salt (e.g., NaCN, NaN₃) that is insoluble in the organic solvent where your bromomethyl substrate is dissolved.

    • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports the nucleophilic anion from the solid or aqueous phase into the organic phase.[16] This makes the nucleophile available to react with the substrate.

    • When to use: Use PTC when you have a two-phase system (e.g., solid-liquid or liquid-liquid) and need to bring your nucleophile into the organic phase. This often dramatically accelerates the reaction.

  • Lewis Acid / Metal Catalysis: While less common for simple substitutions, certain transition metals (e.g., Nickel, Palladium) can be used to catalyze cross-coupling reactions involving benzylic halides.[17][18] Lutidine has also been shown to act as a nucleophilic catalyst to activate benzyl halides for subsequent reactions.[19][20] These are advanced methods typically used for forming C-C bonds under specific conditions.

Question: My molecule has other sensitive functional groups. How can I react only the bromomethyl group?

Answer:

This is a common challenge in multi-step synthesis requiring a protection strategy. The bromomethyl group itself is highly reactive, so it's more common to protect other functional groups before reacting with the bromomethyl moiety.[11]

  • Protecting Alcohols/Amines: If your nucleophile also contains a sensitive group, or if your substrate contains other reactive sites (like a hydroxyl or amino group), you must protect them.

    • Causality: Protecting groups are temporary "masks" for functional groups. They are chosen to be stable to the conditions of the desired reaction but easily removable later under conditions that do not affect the rest of the molecule.[21]

    • Common Protecting Groups:

      • For Alcohols: Silyl ethers (e.g., TBDMS, TIPS) are robust and widely used.[11]

      • For Amines: Carbamates (e.g., Boc, Cbz) are standard choices.

    • Strategy: The choice of protecting group depends on the overall synthetic plan, a concept known as an "orthogonal protecting group strategy," where each group can be removed without affecting the others.[22]

Data & Protocols

Table 1: Comparison of SN1 and SN2 Reaction Characteristics
FeatureSN1 ReactionSN2 Reaction
Substrate 3° > 2°, Benzylic, AllylicMethyl > 1° > 2°[1]
Kinetics Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps (carbocation intermediate)One step (concerted)[2]
Nucleophile Weak nucleophile is effective[23]Requires a strong nucleophile[1]
Solvent Polar Protic (e.g., H₂O, EtOH)[2]Polar Aprotic (e.g., Acetone, DMF, DMSO)[1][2]
Stereochemistry RacemizationInversion of configuration
Leaving Group Good leaving group requiredGood leaving group required[1]
Experimental Protocols
Protocol 1: General SN2 Synthesis of a Benzyl Ether

This protocol describes a typical SN2 reaction using benzyl bromide and sodium phenoxide to form benzyl phenyl ether.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Sodium Phenoxide in DMF B Add Benzyl Bromide (dropwise at 0 °C) A->B C Warm to RT & Stir (Monitor by TLC) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash, Dry, & Concentrate E->F G Purify by Column Chromatography F->G H Final Product G->H Characterize Product

Sources

Navigating the Labyrinth of Acetal Chemistry: A Technical Guide to Preserving 1,3-Dioxane Rings in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As researchers, scientists, and professionals in drug development, we frequently encounter the challenge of manipulating complex molecules with precision. The 1,3-dioxane group is a stalwart protector of 1,3-diols and carbonyls, prized for its robustness under a wide array of conditions. However, its inherent lability to acid can present significant hurdles in multi-step synthetic pathways that necessitate acidic transformations. This guide is designed to provide you with an in-depth understanding of the decomposition of 1,3-dioxane rings under acidic conditions and to equip you with actionable strategies and troubleshooting insights to preserve their integrity during your experiments.

The Root of the Issue: Understanding Acid-Catalyzed Decomposition of 1,3-Dioxanes

The stability of a 1,3-dioxane ring is fundamentally at odds with the presence of Brønsted or Lewis acids in an aqueous environment.[1] The decomposition is not a simple degradation but a chemically precise hydrolysis reaction, the reverse of its formation.[2] The generally accepted mechanism proceeds as follows:

  • Protonation of an Oxygen Atom: The reaction is initiated by the protonation of one of the oxygen atoms within the dioxane ring by an acid catalyst.[2] This converts the alkoxy group into a good leaving group.

  • Ring Opening to form an Oxocarbenium Ion: The protonated ether linkage cleaves, leading to the opening of the six-membered ring. This process is facilitated by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation and Release of the Diol and Carbonyl: Subsequent deprotonation steps regenerate the acid catalyst and release the original 1,3-diol and the carbonyl compound.

This entire process is an equilibrium, meaning that the presence of excess water will drive the reaction towards the deprotected state.[3]

Figure 1. Mechanism of 1,3-Dioxane Decomposition.

Frequently Asked Questions (FAQs)

Q1: At what pH should I be concerned about the stability of my 1,3-dioxane?

A1: As a general rule, 1,3-dioxanes are significantly labile at a pH below 4. At a pH of 1, hydrolysis can be rapid, even at room temperature. Conversely, they are generally stable at pH values of 9 and above.

Q2: Are all 1,3-dioxanes equally susceptible to acid-catalyzed cleavage?

A2: No, the stability is influenced by the substitution pattern. For instance, acetals derived from ketones (ketals) are generally more labile than those derived from aldehydes (acetals). Furthermore, electron-donating groups on a benzylidene acetal can increase the rate of hydrolysis, while electron-withdrawing groups can decrease it. The relative ease of acid-catalyzed hydrolysis for some common cyclic acetals follows the order: cyclopentylidene > isopropylidene > cyclohexylidene.

Q3: I need to perform a reaction under acidic conditions, but my molecule contains a 1,3-dioxane. What are my options?

A3: This is a common challenge. The primary strategy is to rigorously exclude water from your reaction mixture. Using anhydrous acids in anhydrous solvents can often preserve the 1,3-dioxane ring. Alternatively, if feasible, you can replace the 1,3-dioxane with a more acid-stable protecting group for the 1,3-diol moiety.

Q4: Can I selectively deprotect other acid-labile groups in the presence of a 1,3-dioxane?

A4: Yes, this is often possible through careful selection of reagents and conditions. For example, a tert-butyldimethylsilyl (TBDMS) ether can be cleaved with a fluoride source, which will not affect the 1,3-dioxane. If another acid-labile group must be removed, using carefully controlled anhydrous acidic conditions may allow for selective deprotection, depending on the relative lability of the two groups.

Troubleshooting Guide: Preserving the Integrity of 1,3-Dioxane Rings

This section provides a structured approach to diagnosing and resolving issues related to the unintended cleavage of 1,3-dioxane rings during your experiments.

Symptom/Observation Potential Cause Recommended Action(s)
Unexpected deprotection of the 1,3-dioxane during an acid-catalyzed reaction. Presence of water in the reaction mixture.1. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reagents. 2. Employ a water scavenger, such as molecular sieves.
The acid catalyst is too strong or used in excess.1. Consider using a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) instead of sulfuric acid). 2. Perform a titration of the acid to use the minimum effective concentration.
Partial deprotection observed, leading to a mixture of starting material and product. The reaction time under acidic conditions is too long.1. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. 2. Quench the reaction as soon as the desired transformation is complete.
The reaction temperature is too high.1. Attempt the reaction at a lower temperature. Even a decrease of 10-20 °C can significantly reduce the rate of hydrolysis.
Difficulty in achieving selectivity between the deprotection of another acid-labile group and the 1,3-dioxane. The lability of the two protecting groups is too similar under the chosen conditions.1. Switch to an orthogonal protecting group strategy. For example, use a base-labile or fluoride-labile protecting group for the other functionality. 2. If an acid-labile group must be used, explore a wider range of anhydrous acidic conditions (different acids, solvents, and temperatures) to maximize the kinetic window for selective deprotection.

Advanced Strategies and Alternative Protecting Groups

When working with highly sensitive substrates or when acidic conditions are unavoidable, it may be necessary to employ alternative strategies for the protection of 1,3-diols.

Rigorous Anhydrous Conditions

The key to preserving a 1,3-dioxane under acidic conditions is the strict exclusion of water. The hydrolysis is, by definition, a reaction with water.

Experimental Protocol: Boc Deprotection in the Presence of a 1,3-Dioxolane (Analogous Principle)

A common challenge is the removal of a Boc protecting group with an acid like trifluoroacetic acid (TFA) without cleaving a nearby acetal.

  • Preparation: Dry all glassware thoroughly in an oven. Use anhydrous dichloromethane as the solvent.

  • Reaction Setup: Dissolve the substrate containing both the Boc group and the 1,3-dioxane in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Monitoring: Monitor the reaction closely by TLC. The Boc deprotection is typically much faster than the acetal hydrolysis under these anhydrous conditions.

  • Workup: Once the Boc group is removed, quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Acid-Stable Protecting Groups for 1,3-Diols

In situations where acidic conditions are unavoidable and anhydrous conditions are insufficient to protect the 1,3-dioxane, employing an acid-stable protecting group is the most robust strategy.

a) Cyclic Silyl Ethers (e.g., DTBS, TIPDS)

Cyclic silyl ethers, such as di-tert-butylsilylene (DTBS) and 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS), are significantly more stable to acidic conditions than acetals.[1] They are, however, readily cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF).

Experimental Protocol: TIPDS Protection of a 1,3-Diol

  • Preparation: Dissolve the 1,3-diol (1.0 equivalent) in anhydrous pyridine or DMF.

  • Reagent Addition: Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equivalents).

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous copper sulfate (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

b) Cyclic Carbonates

Cyclic carbonates offer an excellent orthogonal protecting group strategy as they are stable to acidic conditions but are cleaved under basic conditions.[1]

Experimental Protocol: Cyclic Carbonate Formation from a 1,3-Diol

  • Preparation: Dissolve the 1,3-diol (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add triphosgene or a similar phosgene equivalent and a non-nucleophilic base (e.g., pyridine).

  • Reaction: Stir the reaction at the appropriate temperature until completion.

  • Workup: Quench the reaction with water and extract the product.

  • Purification: Purify by column chromatography.

Decision_Workflow start Need to perform a reaction under acidic conditions with a 1,3-dioxane present? anhydrous Can you run the reaction under strictly anhydrous conditions? start->anhydrous alternatives Consider alternative, acid-stable protecting groups. anhydrous->alternatives No proceed_anhydrous Proceed with anhydrous acid and solvent. Monitor reaction closely. anhydrous->proceed_anhydrous Yes silyl_ethers Cyclic Silyl Ethers (e.g., TIPDS) - Stable to acid - Cleaved by fluoride alternatives->silyl_ethers carbonates Cyclic Carbonates - Stable to acid - Cleaved by base alternatives->carbonates

Figure 2. Decision workflow for handling 1,3-dioxanes in acidic media.

Quantitative Data Summary: Relative Stability of Acetal Protecting Groups

While precise kinetic data can be highly substrate-dependent, the following table provides a general overview of the relative stability of common acetal-type protecting groups to acid-catalyzed hydrolysis.

Protecting GroupStructureRelative Rate of Hydrolysis (Approximate)Cleavage Conditions
Isopropylidene (Acetonide) Cyclic KetalModerateAcidic hydrolysis (e.g., aq. HCl, p-TsOH)
Benzylidene Acetal Cyclic AcetalSlower than AcetonideAcidic hydrolysis; Hydrogenolysis (Pd/C, H₂)
Cyclic Carbonate CarbonateVery Slow (Stable)Basic hydrolysis (e.g., K₂CO₃, NaOH)
TIPDS Ether Cyclic Silyl EtherVery Slow (Stable)Fluoride ions (e.g., TBAF)

Conclusion

The successful manipulation of molecules bearing 1,3-dioxane protecting groups in the presence of acid is a testament to a chemist's understanding of reaction mechanisms and conditions. By recognizing the critical role of water in the hydrolytic decomposition of these acetals, researchers can employ anhydrous conditions to circumvent unwanted cleavage. In cases where this is not feasible, a wealth of orthogonal protecting group strategies, such as cyclic silyl ethers and carbonates, are available. This guide provides a framework for troubleshooting and strategic planning, empowering you to navigate the complexities of your synthetic endeavors with confidence and precision.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004.
  • Organic Chemistry Portal. 1,3-Dioxanes and 1,3-Dioxolanes. [Link]

  • Fischer, E. Ueber die Glucoside der Alkohole. Ber. Dtsch. Chem. Ges.1893, 26, 2400–2412.
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Technical Support Center: Refining Experimental Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your dedicated resource for troubleshooting and refining experimental protocols to achieve consistent, reliable, and reproducible results. In the complex landscape of scientific research and drug development, variability is the enemy of progress. This guide is structured to provide you with not just procedural fixes, but a deeper understanding of the underlying principles that govern the success of your experiments.

Our philosophy is built on the principle of self-validating systems. A robust protocol should have inherent checks and balances that alert you to deviations before they compromise your entire experiment. This guide will walk you through establishing such systems for some of the most common and critical laboratory techniques.

Table of Contents

  • Frequently Asked Questions (FAQs): The Pillars of Reproducibility

  • Troubleshooting Guide: Cell Culture Consistency

  • Troubleshooting Guide: Western Blotting

  • Troubleshooting Guide: Polymerase Chain Reaction (PCR)

  • Troubleshooting Guide: Enzyme-Linked Immunosorbent Assay (ELISA)

  • References

Frequently Asked Questions (FAQs): The Pillars of Reproducibility

This section addresses overarching principles that are fundamental to achieving consistency across all experimental workflows.

Q1: My results are inconsistent from one day to the next, even with the same protocol. What are the most common culprits?

A1: This is a classic sign of subtle, uncontrolled variables. The primary suspects are often:

  • Reagent Stability and Handling: Ensure all reagents are stored at their recommended temperatures and are within their expiration dates.[1] Aliquot reagents where appropriate to avoid repeated freeze-thaw cycles. Before starting, allow all reagents to equilibrate to room temperature, unless the protocol specifies otherwise.[1]

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error.[2] Calibrate your pipettes regularly and ensure you are using the correct technique for the liquid being dispensed (e.g., forward vs. reverse pipetting).

  • Environmental Factors: Fluctuations in laboratory temperature and humidity can affect reaction kinetics and evaporation rates, especially in multi-well plates.[1][3]

  • Water Quality: The purity of the water used for buffers and reagent preparation is critical. Contaminants can interfere with enzymatic reactions and assays.[4]

Q2: How can I minimize the risk of contamination in my experiments?

A2: Aseptic technique is paramount. Beyond the basics of working in a laminar flow hood, consider these points:

  • Quarantine New Materials: Always test new cell lines and reagents for contamination before introducing them into your general lab stock.[5][6]

  • Dedicated Reagents: Avoid sharing media and common reagents between different cell lines to prevent cross-contamination.[5][7]

  • Routine Cleaning: Regularly clean and decontaminate all equipment, including incubators, water baths, and pipettes.[7][8]

  • Antibiotic Use: While antibiotics can be a useful tool, their routine use can mask low-level, chronic infections and may lead to the development of resistant microbes.[8][9] It is often better to rely on strict aseptic technique.[9]

Q3: What is the best way to ensure my cell-based assays are reproducible?

A3: Consistency in cell-based assays begins with consistent cell culture practices.

  • Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent confluency when you start an experiment.[10]

  • Passage Number: Be aware that the characteristics of continuous cell lines can change with high passage numbers.[11][12] It's crucial to use cells within a defined passage number range for a series of experiments.

  • Standardized Seeding: Standardize your cell seeding and media preparation protocols across all experiments and personnel to minimize variability.[3]

Troubleshooting Guide: Cell Culture Consistency

Maintaining healthy and consistent cell cultures is the foundation for reliable downstream applications.

Q: Why are my cells growing slowly or not at all?

A: Several factors can contribute to poor cell growth:

  • Suboptimal Culture Conditions:

    • CO₂ and Temperature: Verify that the incubator's CO₂ and temperature levels are accurate and stable.[3]

    • Media Formulation: Ensure you are using the correct media, serum, and supplements for your specific cell line. Pay close attention to serum quality, as batch-to-batch variability can be a significant issue.[5]

  • Contamination:

    • Mycoplasma: This is a common and often undetected contaminant that can significantly impact cell growth and metabolism.[6] Regular testing is highly recommended.

    • Bacterial or Fungal Contamination: Visible signs include cloudy media and a rapid drop in pH.[9]

  • Cell Line Authentication: It's estimated that a significant percentage of cell lines are misidentified.[5] Verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.

Experimental Protocol: Mycoplasma Testing by PCR

This protocol provides a basic framework for detecting mycoplasma contamination.

  • Sample Preparation: Collect 1 mL of spent culture medium from a 70-80% confluent cell culture.

  • DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatants.

  • PCR Amplification:

    • Use a mycoplasma-specific primer set.

    • Perform PCR with appropriate positive and negative controls.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.

Logical Relationship: Diagnosing Poor Cell Growth

Caption: A decision tree for troubleshooting poor cell growth.

Troubleshooting Guide: Western Blotting

Inconsistent band intensity, high background, and non-specific bands are common frustrations in Western blotting.

Q: Why do I have high background on my Western blot?

A: High background can obscure your target protein and is often caused by:

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk) and blocking for a sufficient amount of time (at least 1 hour at room temperature).[13][14]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[13][15] Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.

  • Inadequate Washing: Insufficient washing between antibody incubations will result in unbound antibodies remaining on the membrane.[13] Increase the number and duration of your wash steps.

Q: My bands are faint or I have no signal at all. What went wrong?

A: A weak or absent signal can be due to several factors throughout the workflow:

  • Poor Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. You can stain the gel with Coomassie Blue after transfer to check for remaining protein. Also, ensure there are no air bubbles between the gel and the membrane during the transfer setup.[16][17]

  • Suboptimal Antibody Dilution: The concentration of your primary antibody may be too low.[15]

  • Inactive Secondary Antibody or Substrate: Ensure your HRP-conjugated secondary antibody and ECL substrate are active and not expired.

Experimental Workflow: Optimizing Antibody Concentration with Dot Blot

A dot blot is a quick and efficient way to determine the optimal antibody concentration without running a full Western blot.[18][19]

  • Sample Application: Spot serial dilutions of your protein lysate directly onto a nitrocellulose or PVDF membrane.[19] Let it air dry.

  • Blocking: Block the membrane as you would for a Western blot.

  • Primary Antibody Incubation: Cut the membrane into strips and incubate each strip with a different dilution of your primary antibody.[20]

  • Secondary Antibody Incubation: Wash the strips and incubate with your secondary antibody.

  • Detection: Add your detection substrate and visualize the signal. The optimal primary antibody concentration will give a strong signal with minimal background.[20]

Data Presentation: Antibody Dilution Optimization
Primary Antibody DilutionSignal IntensityBackgroundRecommendation
1:500+++HighToo Concentrated
1:1000+++ModerateAcceptable
1:2000 ++ Low Optimal
1:5000+Very LowSignal too weak
Visualization: Key Steps in Western Blotting and Potential Pitfalls

WesternBlotWorkflow cluster_pre_transfer Pre-Transfer cluster_transfer Transfer cluster_detection Detection Lysate_Prep Protein Lysate Preparation Quantification Protein Quantification Lysate_Prep->Quantification Ensure equal loading SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Pitfall_Loading Uneven Loading Quantification->Pitfall_Loading Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Pitfall_Transfer Air Bubbles/ Poor Contact Transfer->Pitfall_Transfer Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Pitfall_Blocking Insufficient Blocking Blocking->Pitfall_Blocking Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Pitfall_Ab_Conc Incorrect Ab Concentration Primary_Ab->Pitfall_Ab_Conc Detection Signal Detection Secondary_Ab->Detection

Caption: Western blot workflow with common pitfalls highlighted.

Troubleshooting Guide: Polymerase Chain Reaction (PCR)

PCR is a powerful technique, but it is sensitive to inhibition and suboptimal reaction conditions.

Q: Why is there no PCR product in my reaction?

A: The absence of a PCR product is a common issue with several potential causes:

  • Template Quality and Quantity: The DNA template may be degraded or contain PCR inhibitors.[21] Common inhibitors include salts, ethanol, and components from the sample matrix like heme from blood or humic acid from soil.[22][23]

  • Primer Design and Annealing Temperature: Poorly designed primers or an incorrect annealing temperature can prevent efficient amplification.[24] The annealing temperature should typically be about 5°C below the melting temperature (Tm) of the primers.[25]

  • Reaction Components: A critical component of the PCR mix may be missing or degraded, such as the Taq polymerase or dNTPs.[24]

Q: I see multiple bands or a smear on my gel. What does this mean?

A: Non-specific amplification can be caused by:

  • Annealing Temperature Too Low: A low annealing temperature allows for non-specific binding of the primers to the template DNA.[25] Try increasing the annealing temperature in increments of 2°C.

  • Primer-Dimers: These are small DNA fragments formed by the primers binding to each other. They are more likely to form if the primer concentration is too high.

  • Contamination: Contaminating DNA can lead to the amplification of unexpected products. Always run a no-template control to check for contamination.

Data Presentation: Common PCR Inhibitors and Solutions
Inhibitor SourceCommon InhibitorsMechanism of InhibitionMitigation Strategy
BloodHeme, Immunoglobulin G (IgG)[23]Binds to and inhibits DNA polymerase.[23]Use a DNA purification kit designed for blood samples; dilute the template DNA.[26]
SoilHumic Acid[23]Chelates Mg²⁺, interacts with DNA and polymerase.Use specialized soil DNA extraction kits; add PCR enhancers like BSA.
ReagentsHigh salt (KCl, NaCl), Ethanol, Phenol[22]Interferes with enzyme activity and DNA denaturation.Ensure complete removal during DNA purification; perform an extra wash step.[26][27]
TissueCollagen, MelaninBinds to DNA polymerase.Use robust tissue lysis and DNA purification methods.

Troubleshooting Guide: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are prone to issues like high background, low signal, and high variability between wells.

Q: My ELISA has high background. How can I reduce it?

A: High background in an ELISA can be due to several factors:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or detection reagents.[2][4] Ensure all wells are thoroughly washed.

  • Cross-reactivity: The antibodies may be cross-reacting with other proteins in the sample.[28]

  • Substrate Deterioration: The substrate solution may have deteriorated or been exposed to light.[2][4]

  • Incubation Times Too Long: Over-incubation can lead to non-specific signal.[2]

Q: The signal in my ELISA is weak or absent. What should I check?

A: A weak or no signal can be frustrating. Here are some things to investigate:

  • Reagent Preparation: Double-check all reagent dilutions and ensure they were prepared correctly.[1]

  • Expired Reagents: Do not use reagents that are past their expiration date.[1]

  • Incorrect Plate Type: Ensure you are using an ELISA plate and not a tissue culture plate, as the binding properties are different.[1][29]

  • Capture Antibody Not Binding: If you are coating your own plates, ensure the coating conditions (buffer, concentration, incubation time) are optimal.[1]

Logical Relationship: Troubleshooting High Variability in ELISA

Caption: A flowchart for diagnosing high variability in ELISA results.

References

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved from [Link]

  • National Institutes of Health (NIH). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

  • Surmodics. What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • ResearchGate. (2015). No consistency result in western blotting?. Retrieved from [Link]

  • Millennium Science. (2025). 10 Tips To Prevent Cell Culture Contamination. Retrieved from [Link]

  • Boster Biological Technology. Western Blotting Antibody Concentration Optimization. Retrieved from [Link]

  • Sidstedt, M., Rådström, P., & Hedman, J. (2020). PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions. PubMed Central. Retrieved from [Link]

  • Technology Networks. (2024). Preventing and Avoiding Cell Culture Contamination. Retrieved from [Link]

  • Bitesize Bio. (2024). How Do YOU Make Sure That Your Western Blots are Evenly Loaded?. Retrieved from [Link]

  • Bio-Rad. PCR Troubleshooting. Retrieved from [Link]

  • TotalLab. Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Bio-Rad Laboratories. (2022). Quick Tips: How to Optimize Primary Antibody Concentration and Incubation for Western Blots. YouTube. Retrieved from [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • ibidi. Prevention of Contaminations in Cell Culture. Retrieved from [Link]

  • American Research Products, Inc. How to evenly load protein on western blots. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Excel Scientific. Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Retrieved from [Link]

  • Promega Connections. (2014). Optimize Your Western Blot. Retrieved from [Link]

  • BenchSci. (2025). Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. Retrieved from [Link]

  • Labstep. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. Retrieved from [Link]

  • BioEcho Life Sciences. Inhibit inhibition: PCR inhibition and how to prevent it. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Millennium Science. 10 Tips To Prevent Cell Culture Contamination. Retrieved from [Link]

  • Genetic Education Inc. (2019). What are PCR Inhibitors and How to Remove Them?. Retrieved from [Link]

  • St John's Laboratory. Western Blot Troubleshooting. Retrieved from [Link]

  • PCR Biosystems. Troubleshoot your qPCR. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of intermediates is paramount to ensuring the integrity of a synthetic pathway and the purity of the final product. 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane is a key building block in various synthetic applications, from the development of novel polymers to the synthesis of complex organic molecules.[1] Its precise structure and the absence of impurities must be rigorously confirmed, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the most powerful and definitive analytical technique for this purpose.

This guide provides an in-depth comparison of the NMR spectral features of this compound, contrasting it with potential synthetic precursors and byproducts. We will delve into the causality behind experimental choices in NMR data acquisition and provide field-proven insights to aid in the accurate characterization of this important compound.

The Structural Landscape: ¹H and ¹³C NMR Fingerprints of this compound

The molecular structure of this compound is characterized by a high degree of symmetry.[2] The 1,3-dioxane ring typically adopts a chair conformation in solution.[1][3] This symmetry is directly reflected in its NMR spectra, leading to a deceptively simple pattern of signals. Understanding the origin of each signal is crucial for its correct assignment.

The key to interpreting the NMR spectra of this molecule lies in recognizing the distinct chemical environments of the protons and carbons. The presence of two electronegative bromine atoms significantly influences the chemical shifts of the adjacent methylene protons, a phenomenon known as the inductive effect.[4]

cluster_workflow NMR Characterization Workflow prep Sample Preparation (10-20 mg in 0.6 mL CDCl3 with TMS) instrument_setup Instrument Setup (Lock, Shim) prep->instrument_setup h1_acq ¹H NMR Acquisition (≥16 scans) instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) h1_acq->c13_acq Using the same sample processing Data Processing (FT, Phasing, Calibration) c13_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis

Caption: A streamlined workflow for the NMR characterization of this compound.

Troubleshooting Common NMR Issues

Even with a robust protocol, challenges can arise. The following table provides solutions to common issues encountered during the NMR analysis of organic compounds.

Table 3: Troubleshooting Guide for NMR Spectroscopy

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution/Broad Peaks Inhomogeneous magnetic field.Re-shim the sample. If the problem persists, ensure the NMR tube is of good quality and not scratched.
Sample concentration is too high.Dilute the sample.
Solvent Peak Obscuring Signals Residual protons in the deuterated solvent.Choose a different deuterated solvent where the residual peak is in a clear region of the spectrum.
Presence of a Broad Peak around 1.5-4 ppm Presence of water in the sample or solvent.Use a fresh, sealed bottle of deuterated solvent. Dry the sample thoroughly before preparation. A D₂O shake can confirm the presence of exchangeable protons.
Incorrect Integration Ratios Incomplete relaxation of nuclei.Increase the relaxation delay (D1) in the acquisition parameters, especially for quaternary carbons in ¹³C NMR.
Low Signal-to-Noise Ratio Insufficient number of scans.Increase the number of scans.
Low sample concentration.Prepare a more concentrated sample if solubility allows.

By following the detailed characterization and comparative data presented in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the reliability of their subsequent synthetic endeavors.

References

  • Khazhieva, S. Y., et al. (2018). Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Kuznetsov, V. V., et al. (2020). Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. Russian Journal of General Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from: [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. PrepChem.com. Retrieved from: [Link]

  • Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Retrieved from: [Link]

  • Google Patents. (n.d.). KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro [2][2]undecane and their derivatives. Google Patents. Retrieved from:

  • Aladdin. (n.d.). This compound. Aladdin. Retrieved from: [Link]

  • LibreTexts Chemistry. (2023). 5.5: Chemical Shift. LibreTexts. Available at: [Link]

  • Automated Topology Builder. (n.d.). Neopentylbromide. ATB. Retrieved from: [Link]

  • Man, P. (2024). Bromine-79 and bromine-81 NMR references. Pascal-Man. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry. Retrieved from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Li, Y., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. PubMed Central. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley-VCH. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-dioxane. PubChem. Retrieved from: [Link]

Sources

A Comparative Guide to the Synthesis of 3,3-Disubstituted Oxetanes for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after structural motif in modern drug discovery and materials science.[1] Its unique physicochemical properties, including the ability to enhance aqueous solubility, metabolic stability, and lipophilicity, make it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl moieties.[1] Specifically, 3,3-disubstituted oxetanes offer a rigid scaffold that can project substituents into well-defined vectors in three-dimensional space, providing a powerful tool for probing molecular interactions. However, the synthetic accessibility of these strained heterocycles has historically been a significant barrier to their widespread application.[2] This guide provides a comparative analysis of the most prevalent synthetic routes to 3,3-disubstituted oxetanes, offering insights into the underlying mechanisms, substrate scope, and practical considerations for each methodology. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific target molecules.

Key Synthetic Strategies: A Head-to-Head Comparison

The construction of the 3,3-disubstituted oxetane core can be broadly categorized into three main approaches: the intramolecular cyclization of 1,3-diols (Williamson etherification), the photochemical [2+2] cycloaddition of carbonyls and alkenes (Paterno-Büchi reaction), and the functionalization of a pre-existing oxetane ring, typically oxetan-3-one. Each of these strategies possesses distinct advantages and limitations, which are summarized in the table below and discussed in detail in the subsequent sections.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsYieldsAdvantagesDisadvantages
Williamson Etherification 1,3-diolsBase (e.g., NaH, KOtBu), Sulfonyl chloride or halogenating agentModerate to High (59-87% for cyclization)[3]Wide substrate scope, reliable, good for complex moleculesRequires pre-functionalized starting materials, can be multi-step
Paterno-Büchi Reaction Carbonyl compounds, AlkenesUV light or visible light with photocatalystVariable, often low to moderateConvergent, forms C-C and C-O bonds in one stepCan have issues with regioselectivity and stereoselectivity, requires specialized equipment
Functionalization of Oxetan-3-one Oxetan-3-oneGrignard reagents, organolithiums, ylides, etc.Generally Good to ExcellentHigh convergency, allows for late-stage diversificationLimited by the commercial availability and cost of oxetan-3-one

Route 1: Intramolecular Ring Closure of 1,3-Diols (Williamson Etherification)

The intramolecular Williamson etherification is arguably the most widely employed and reliable method for the synthesis of 3,3-disubstituted oxetanes.[4] This approach is based on the SN2 displacement of a leaving group by an alkoxide within the same molecule. The general strategy involves the synthesis of a 1,3-diol, selective activation of one of the hydroxyl groups, and subsequent base-mediated cyclization.

Mechanism and Causality of Experimental Choices

The reaction proceeds in two key stages. First, a suitable 1,3-diol is prepared. A common entry point is the reduction of a dialkyl malonate that has been appropriately substituted at the 2-position. The choice of reducing agent is critical to ensure complete reduction to the diol without side reactions. Lithium aluminum hydride (LAH) is frequently used for this purpose.

Next, one of the primary hydroxyl groups is selectively activated to transform it into a good leaving group. This is typically achieved by tosylation or mesylation, which provides a stable yet reactive sulfonate ester. The selectivity for the primary hydroxyl over the tertiary or other primary hydroxyl is often achieved through steric hindrance. Alternatively, conversion to a halide (e.g., bromide or iodide) can be employed.

The final and crucial step is the intramolecular cyclization. A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is used to deprotonate the remaining hydroxyl group, forming an alkoxide.[4] This alkoxide then undergoes an intramolecular SN2 attack on the carbon bearing the leaving group, leading to the formation of the strained four-membered oxetane ring. The use of a polar aprotic solvent like DMF or DMSO is often preferred to facilitate the SN2 reaction.

Functionalization_of_Oxetan_3_one Oxetanone Oxetan-3-one Hydroxy_Oxetane 3-Hydroxy-3-R-Oxetane Oxetanone->Hydroxy_Oxetane Grignard Addition Unsaturated_Ester α,β-Unsaturated Oxetane Ester Oxetanone->Unsaturated_Ester HWE Reaction Amino_Nitrile 3-Amino-3-cyano-oxetane Oxetanone->Amino_Nitrile Strecker Synthesis Grignard Grignard Reagent (R-MgX) HWE Phosphonate Ylide Strecker Amine + Cyanide

Sources

A Senior Application Scientist's Guide to the Structural Validation of Polymers Synthesized from Dioxane Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the synthesis of a polymer is only the beginning. The subsequent validation of its structure is a critical step that governs its physicochemical properties, performance, and ultimately, its suitability for application. Polymers derived from dioxane monomers, such as the biodegradable and biocompatible poly(1,4-dioxan-2-one) (PPDO), are of significant interest for medical devices and pharmaceutical formulations.[1][2] Their synthesis, typically via ring-opening polymerization (ROP), requires meticulous verification to confirm the successful transformation of the cyclic monomer into a linear polymer, and to characterize its molecular weight, end-groups, and thermal properties.[1][3]

This guide provides an in-depth comparison of the essential analytical techniques for validating the structure of dioxane-based polymers. It is designed from the perspective of a senior application scientist, focusing not just on the "how" but the "why," to empower researchers to build a self-validating, robust analytical workflow.

Pillar 1: Primary Structure Confirmation—Did the Ring Open?

The fundamental question after a polymerization reaction is whether the cyclic dioxane monomer has successfully opened to form the desired linear polymer chain. Answering this requires techniques that can probe the chemical structure at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive tool for confirming the polymer's backbone structure.[4] It provides unambiguous, atomic-level information on the chemical environment of nuclei (typically ¹H and ¹³C), allowing for a direct comparison between the monomer and the resulting polymer.[4][5]

Causality Behind the Choice: The ring-opening of a 1,4-dioxan-2-one monomer results in a significant change in the chemical environment of the protons and carbons adjacent to the newly formed ester and ether linkages. NMR can precisely detect these changes in chemical shifts, providing conclusive evidence of polymerization.[4][6]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the dried polymer sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the polymer is fully dissolved.[7]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for polymers.

  • Acquisition: Obtain a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 seconds for accurate integration, and proper phasing and baseline correction during processing.

  • Analysis: Compare the spectrum of the polymer to that of the unreacted monomer.

Data Interpretation: The key validation checkpoint is the disappearance of monomer-specific signals and the appearance of new signals corresponding to the polymer's repeating unit. For poly(1,4-dioxan-2-one), the protons in the cyclic monomer have distinct chemical shifts compared to the same protons in the linear polymer chain. This transformation provides irrefutable proof of successful ring-opening. Furthermore, integration of end-group signals relative to the repeating unit signals can provide an estimate of the number-average molecular weight (Mn).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check

FTIR spectroscopy serves as a fast, qualitative check for the conversion of functional groups. While it doesn't provide the detailed structural map of NMR, it is an invaluable tool for initial screening and reaction monitoring.

Causality Behind the Choice: The carbonyl (C=O) bond in the strained six-membered lactone ring of the dioxane monomer has a different vibrational frequency than the carbonyl in the resulting linear ester of the polymer chain. This difference is easily detectable by FTIR.[1][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dry polymer powder or film directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the position of the carbonyl (C=O) stretching peak.

Data Interpretation:

  • Dioxane Monomer (lactone): A characteristic C=O stretch appears at a higher wavenumber (e.g., ~1730-1750 cm⁻¹).

  • Polydioxanone (linear ester): The C=O stretch shifts to a lower wavenumber (e.g., ~1720-1740 cm⁻¹). The absence or significant reduction of the lactone carbonyl peak is a strong indicator of successful polymerization.

Pillar 2: Molecular Weight and Distribution—How Long Are the Chains?

Once the polymer backbone is confirmed, the next critical step is to determine the length of the polymer chains and the distribution of those lengths. These parameters—molecular weight (MW) and polydispersity—are paramount as they directly influence the material's mechanical properties, degradation kinetics, and processability.[10]

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the standard and most widely used technique for measuring the molecular weight distribution of polymers.[11][12] It separates polymer chains based on their hydrodynamic volume (size in solution).[13][14]

Causality Behind the Choice: GPC/SEC provides not just a single average molecular weight, but a full distribution, yielding the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12] A low PDI (closer to 1.0) indicates a more uniform population of polymer chains, which is often desirable for predictable performance.

Experimental Protocol: GPC/SEC

  • Solvent and Column Selection: Choose a suitable mobile phase in which the polymer is fully soluble (e.g., Tetrahydrofuran (THF) or Chloroform). Select a set of GPC columns with a pore size range appropriate for the expected molecular weight of the polymer.[10]

  • Sample Preparation: Prepare a dilute solution of the polymer in the mobile phase (typically 1-2 mg/mL).[15] Allow the sample to dissolve completely, which may take several hours.[15] Filter the solution through a 0.2 µm syringe filter before injection to remove any particulates.[15]

  • Calibration: Create a calibration curve using a series of well-characterized, narrow-PDI polymer standards (e.g., polystyrene or PMMA) of known molecular weights.[14][16]

  • Analysis: Inject the filtered sample into the GPC system. The polymer chains are separated by the columns and detected, typically by a refractive index (RI) detector. The retention time is then correlated to molecular weight using the calibration curve.[14]

Data Presentation: Comparison of GPC/SEC Alternatives

Detector TypeInformation ObtainedAdvantagesLimitations
Refractive Index (RI) Relative MW distribution (Mn, Mw, PDI)Universal for most polymers, robust.Requires calibration with standards; concentration-sensitive.
Multi-Angle Light Scattering (MALS) Absolute MW distribution, Radius of Gyration (Rg)Does not require column calibration for MW; provides structural information (branching).Requires accurate polymer concentration and dn/dc value; sensitive to sample purity.
Viscometer Intrinsic Viscosity [η], Hydrodynamic Radius (Rh), Mark-Houwink parameters.Provides information on molecular structure and conformation (e.g., branching).Often used in combination with other detectors for comprehensive analysis.

Pillar 3: Definitive Mass and End-Group Identity

While GPC provides the MW distribution, it is often relative to the standards used. For absolute mass determination and to verify the chemical identity of the chain end-groups—which are critical for understanding initiation mechanisms and subsequent functionalization—mass spectrometry is the technique of choice.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS)

MALDI-ToF-MS is an effective tool for characterizing synthetic polymers, offering precise molecular weight determination and structural insights into repeating units and end-groups.[17] It measures the mass-to-charge ratio of individual polymer chains, providing a distribution of absolute masses.[18]

Causality Behind the Choice: MALDI-MS can resolve individual polymer chains that differ by a single monomer unit. This allows for the direct calculation of the repeating unit mass and the sum mass of the end-groups, confirming both the polymer identity and the outcome of the initiation and termination steps.[19]

Experimental Protocol: MALDI-ToF-MS

  • Sample Preparation: This is the most critical step.

    • Matrix Selection: Choose a matrix that co-crystallizes with the polymer and absorbs the laser energy. For polyesters, common matrices include α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[20]

    • Cationizing Agent: Add a salt (e.g., sodium trifluoroacetate) to promote the formation of single-charged ions ([M+Na]⁺), which simplifies the spectrum.[17]

    • Solvent: Use a volatile solvent (e.g., THF) that dissolves the polymer, matrix, and salt.

  • Spotting: Mix the polymer, matrix, and salt solutions. Spot a small droplet (~1 µL) onto the MALDI target plate and allow it to dry completely, forming co-crystals.[20]

  • Acquisition: Analyze the sample in the mass spectrometer. The laser desorbs and ionizes the polymer molecules, which are then separated by their time-of-flight to the detector.

  • Analysis: The resulting spectrum shows a series of peaks, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks should equal the mass of the monomer repeating unit.

Data Interpretation: The mass of any peak in the spectrum can be described by the equation: m/z = (n × M_repeat) + M_endgroup1 + M_endgroup2 + M_cation Where:

  • n is the number of repeating units.

  • M_repeat is the mass of the monomer unit.

  • M_endgroup is the mass of the initiator and terminator fragments.

  • M_cation is the mass of the cationizing agent (e.g., Na⁺).

By solving this equation, one can definitively confirm the polymer structure and its end-groups.[17]

Pillar 4: Thermal Properties and Material Performance

The thermal behavior of a polymer is critical for determining its processing conditions and end-use application range.[21] Thermal analysis provides key data points on phase transitions and stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions like the glass transition temperature (Tg) and the melting temperature (Tm).[1]

  • TGA measures the change in mass of a sample as a function of temperature, determining its thermal stability and decomposition temperature (Td).[1]

Causality Behind the Choice: Tg and Tm define the temperature window in which the material can be used and processed. For semi-crystalline polymers like PPDO, the degree of crystallinity, which can be estimated from the heat of fusion in DSC, significantly impacts mechanical properties. TGA is essential for ensuring that the polymer is not degrading during melt processing.[21]

Experimental Protocols

  • DSC Protocol:

    • Weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.

    • Cool the sample at a controlled rate.

    • Reheat the sample to observe the thermal transitions. The second heat is often used to report Tg and Tm to erase any prior thermal history.

  • TGA Protocol:

    • Weigh 10-15 mg of the polymer into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600 °C).

    • Record the mass loss as a function of temperature.

Data Presentation: Key Thermal Properties of Polydioxanone

PropertyTechniqueTypical Value RangeSignificance
Glass Transition (Tg) DSC-10 to 0 °CTemperature at which the amorphous regions transition from a rigid to a rubbery state.
Melting Temperature (Tm) DSC95 to 115 °CTemperature at which the crystalline regions melt. Defines the upper limit for solid-state applications.
Decomposition Temp. (Td) TGA> 200 °CTemperature at which the polymer begins to chemically degrade. Critical for setting melt processing parameters.

Integrated Workflow and Comparative Analysis

A robust validation strategy relies on the intelligent integration of these techniques, where the results from one method inform and corroborate the findings of another.

Diagram: Integrated Polymer Validation Workflow

G cluster_synthesis Synthesis cluster_primary Primary Structure Confirmation cluster_mw Molecular Weight & Distribution cluster_thermal Thermal Properties Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR Definitive Proof FTIR FTIR Spectroscopy Polymer->FTIR Quick Check GPC GPC/SEC (Mn, Mw, PDI) NMR->GPC Structure Confirmed Final Fully Validated Polymer Structure FTIR->Final MS MALDI-ToF-MS (Absolute MW, End Groups) GPC->MS Distribution Known GPC->Final DSC DSC (Tg, Tm) MS->DSC End Groups Confirmed TGA TGA (Td) DSC->TGA TGA->Final

Caption: Integrated workflow for comprehensive polymer structure validation.

Comparative Guide to Analytical Techniques

TechniquePrimary InformationSample NeedsKey StrengthKey Limitation
¹H NMR Chemical structure, repeating unit, end-groups5-10 mg, solubleUnambiguous structural information at the atomic level.[4]Can be insensitive to high MW end-groups; requires soluble polymer.
FTIR Functional groups<1 mg, solid or liquidVery fast, minimal sample prep, good for reaction monitoring.Qualitative; provides limited structural detail compared to NMR.
GPC/SEC Mn, Mw, PDI (relative)2-5 mg, solubleRobust method for determining molecular weight distribution.[12]MW is relative to calibration standards; susceptible to column interactions.
MALDI-ToF-MS Absolute Mn, Mw, PDI, end-group mass<1 mg, solubleProvides absolute molecular weights and definitive end-group confirmation.[17][19]Sample preparation is critical; can be difficult for very high MW or high PDI polymers.
DSC Tg, Tm, crystallinity5-10 mg, solidEssential for determining processing and application temperatures.Can be affected by thermal history of the sample.
TGA Thermal stability, decomposition temp.10-15 mg, solidDetermines the upper temperature limit for processing and use.Does not provide information on structural transitions.

By systematically applying this multi-faceted analytical approach, researchers can move beyond simple confirmation to a deep and comprehensive understanding of their synthesized polymers, ensuring the development of reliable, effective, and safe materials for advanced applications.

References

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  • Deng, K., Jin, W., Zhang, F., Li, C., Shen, H., Ma, X., Fan, X., & Wang, M. (n.d.). Preparation and Characterization of Dioxanone and Poly(dioxanone). ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • Shimadzu Corporation. (2024, May 16). Rapid analysis of polymers by MALDI TOF mass spectrometry. YouTube. Retrieved from [Link]

  • Gallego, I., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry. Retrieved from [Link]

  • Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]

  • Agilent Technologies. (n.d.). AGILENT GPC/SEC POLYMER STANDARDS. Retrieved from [Link]

  • Striegel, A. M. (2016, December 1). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? LCGC Europe. Retrieved from [Link]

  • (n.d.). RAFT synthesis of acrylic polymers containing diol or dioxane groups. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 23). MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Retrieved from [Link]

  • (n.d.). Validation of protein structures derived by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Holzgrabe, U., et al. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]

  • Bruker Daltonics. (2020, January 24). Polymer Analysis using MALDI TOF. YouTube. Retrieved from [Link]

  • Waters Corporation. (2022, February 18). Mass Spectrometry Gains Popularity for Polymer Analysis. Waters Blog. Retrieved from [Link]

  • Coulembier, O., et al. (n.d.). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ACS Publications. Retrieved from [Link]

  • Deng, K., et al. (n.d.). Preparation and Characterization of Dioxanone and Poly(dioxanone). Scientific.net. Retrieved from [Link]

  • Radke, W. (2024, August 8). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]

  • Brus, J. (n.d.). NMR Spectroscopy of Polymers. Retrieved from [Link]

  • Wang, H., et al. (n.d.). Novel Biodegradable Poly(1,4-dioxan-2-one) Grafted Soy Protein Copolymer: Synthesis and Characterization. ACS Publications. Retrieved from [Link]

  • (n.d.). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ResearchGate. Retrieved from [Link]

  • AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polydioxanone Threads for Facial Rejuvenation: Analysis of Quality Variation in the Market. Retrieved from [Link]

  • MDPI. (2023, September 12). Application of Response Surface Method for Determination of Optimized Conditions for Quantification of 1,4-Dioxane in Model System of Polyethylene Glycol 200. Retrieved from [Link]

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  • ACS Publications. (2023, July 12). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Biological Activity of 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Dioxane Scaffold

The 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane core structure represents a versatile and promising scaffold in medicinal chemistry. As a synthetic intermediate, it serves as a foundational building block for more complex molecules and materials[1]. While the parent compound's biological applications are not extensively documented, its derivatives are emerging as candidates for new therapeutic agents, with some showing potential as bactericidal compounds[1]. The two reactive bromomethyl groups at the C5 position offer prime sites for chemical modification, enabling the creation of diverse molecular libraries.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess and compare the biological activities of novel derivatives of this dioxane scaffold. We will move beyond simple screening to establish a robust, self-validating methodology that elucidates structure-activity relationships (SAR), a critical step in rational drug design[2][3]. Our focus will be on two key areas of biological activity: anticancer and antimicrobial efficacy. We will detail not only the "how" but also the "why" behind each experimental choice, ensuring a foundation of scientific integrity and trustworthiness.

Part 1: A Comparative Framework for Anticancer Activity Assessment

The primary objective in anticancer drug discovery is not merely to identify potent cytotoxic compounds but to find those that exhibit high selectivity, meaning they are significantly more toxic to cancer cells than to healthy, nonmalignant cells[4][5]. A lack of selectivity is the primary cause of the severe side effects associated with many current chemotherapies. Therefore, our assessment protocol is designed to determine both potency (via the IC50 value) and selectivity (via the Selectivity Index).

Core Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Experimental Rationale:

  • Choice of Cell Lines: We recommend using at least one well-characterized cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer) and a nonmalignant control cell line (e.g., HEK293, human embryonic kidney cells, or MCF-10A, non-tumorigenic breast epithelial cells). This dual-cell line approach is essential for calculating the Selectivity Index.

  • Concentration Gradient: Testing each derivative across a wide range of concentrations (e.g., from 0.01 µM to 100 µM) is crucial for accurately determining the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture the selected cancer and nonmalignant cell lines in their appropriate growth media until they reach approximately 80% confluency.

    • Trypsinize, count, and seed the cells into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells per well).

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the dioxane derivatives in a suitable solvent like DMSO. Create a series of dilutions in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for an additional 48 to 72 hours.

  • MTT Assay & Data Acquisition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.

    • Calculate the Selectivity Index (SI) as follows:

      • SI = IC50 (Nonmalignant Cells) / IC50 (Cancer Cells)

      • A higher SI value indicates greater selectivity towards cancer cells.

Visualizing the Anticancer Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A 1. Culture Cancer & Nonmalignant Cell Lines B 2. Seed Cells into 96-Well Plates A->B C 3. Incubate 24h for Attachment B->C D 4. Prepare Serial Dilutions of Dioxane Derivatives E 5. Treat Cells with Compounds & Controls D->E F 6. Incubate 48-72h E->F G 7. Add MTT Reagent & Incubate 3-4h H 8. Solubilize Formazan Crystals G->H I 9. Read Absorbance at 570 nm H->I J 10. Calculate IC50 & Selectivity Index (SI) I->J end End J->end start Start start->A

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Data Presentation for Comparison

Summarize the results in a clear, tabular format to facilitate direct comparison between derivatives.

Derivative IDModificationIC50 (Cancer Cell Line, µM)IC50 (Nonmalignant Cell Line, µM)Selectivity Index (SI)
Diox-001Parent Scaffold (Control)>100>100-
Diox-0022,2-diphenyl substitution15.245.63.0
Diox-0032-(4-chlorophenyl)-2-methyl8.551.06.0
Diox-0045,5-Bis(azidomethyl) derivative22.1>100>4.5
DoxorubicinPositive Control0.52.55.0

Note: Data presented is hypothetical and for illustrative purposes only.

Part 2: A Comparative Framework for Antimicrobial Activity Assessment

To ensure that antimicrobial susceptibility data is reliable and comparable across different studies and laboratories, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides gold-standard guidelines for these tests[8][9]. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism[10].

Core Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a highly efficient way to test multiple derivatives against various microbial strains simultaneously in a 96-well plate format.

Experimental Rationale:

  • Choice of Microorganisms: A representative panel should include at least one Gram-positive bacterium (e.g., Staphylococcus aureus) and one Gram-negative bacterium (e.g., Escherichia coli) to screen for broad-spectrum activity.[11].

  • Standardized Inoculum: The final concentration of bacteria in each well must be standardized to ensure reproducibility. This is achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12].

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

    • Perform a final dilution of this standardized suspension into the appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL.[12].

  • Compound Dilution:

    • In a 96-well microplate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a concentrated stock solution of a dioxane derivative to the first well of a row, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Visualizing the Antimicrobial Workflow

MIC_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Plate Setup cluster_assay Phase 3: Analysis A 1. Select Bacterial Colonies B 2. Prepare Suspension & Standardize to 0.5 McFarland A->B C 3. Dilute to Final Inoculum (~5x10^5 CFU/mL) B->C E 5. Inoculate Wells with Standardized Bacteria C->E Inoculum D 4. Perform 2-Fold Serial Dilutions of Derivatives in 96-Well Plate D->E F 6. Incubate Plate for 16-20 Hours E->F G 7. Visually Inspect for Bacterial Growth (Turbidity) F->G H 8. Determine MIC: Lowest Concentration in a Clear Well G->H end End H->end start Start start->A

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation for Comparison
Derivative IDModificationMIC (S. aureus, µg/mL)MIC (E. coli, µg/mL)
Diox-001Parent Scaffold (Control)>128>128
Diox-0022,2-diphenyl substitution3264
Diox-0032-(4-chlorophenyl)-2-methyl1632
Diox-0045,5-Bis(azidomethyl) derivative64>128
AmoxicillinPositive Control0.258

Note: Data presented is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Insights and Structure-Activity Relationships

The presence of two bromomethyl groups suggests a potential mechanism of action involving alkylation. However, studies on the related compound 5-bromo-5-nitro-1,3-dioxane (bronidox) indicate that its antimicrobial activity stems from the oxidation of essential protein thiols (e.g., in cysteine residues), which leads to the inhibition of critical enzyme activity and subsequent cell death[13][14]. It is plausible that derivatives of this compound could act via a similar mechanism, with the bromomethyl groups serving as reactive centers that target and disrupt the function of vital proteins.

By systematically comparing the biological activity data (IC50, SI, and MIC values) with the structural modifications of each derivative, researchers can establish clear Structure-Activity Relationships (SAR). For example, one might observe that adding electron-withdrawing groups to an aromatic ring at the C2 position consistently increases anticancer selectivity or broadens the antimicrobial spectrum. This data-driven approach is the cornerstone of medicinal chemistry, guiding the iterative process of designing more potent and selective therapeutic agents.[2].

Mechanism_Pathway A Dioxane Derivative (with reactive bromomethyl groups) C Covalent Modification or Oxidation of Protein A->C B Essential Cellular Protein (e.g., enzyme with thiol groups) B->C targets D Inhibition of Enzyme/Protein Function C->D E Disruption of Critical Cellular Pathway D->E F Cell Growth Inhibition or Apoptosis (Cell Death) E->F

Caption: Proposed mechanism of action for dioxane derivatives.

By following this comprehensive guide, researchers can ensure their assessment of this compound derivatives is systematic, reproducible, and yields high-quality, comparable data essential for advancing the frontier of drug discovery.

References

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  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -pyrazoline Derivatives. MDPI. Available from: [Link]

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  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available from: [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube/JoVE. Available from: [Link]

  • Synthesis and Anti-Tumor Activity of New Isatin Derivatives. ResearchGate. Available from: [Link]

  • Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. Available from: [Link]

  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.